Chemical Structure, Physicochemical Properties, and Synthetic Methodology of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Executive Summary In contemporary drug discovery, the design of linker moieties and basic pharmacophores relies heavily on functionally diverse, metabolically stable building blocks. 1-[4-(2-Amino-ethoxymethyl)-piperidin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the design of linker moieties and basic pharmacophores relies heavily on functionally diverse, metabolically stable building blocks. 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a highly versatile, bifunctional aliphatic scaffold designed to meet these exact needs. By integrating a rigidified N-acetyl piperidine core with a flexible, ether-linked primary amine, this molecule offers an optimal balance of hydrophilicity, structural vectorization, and synthetic tractability.
This technical whitepaper provides an in-depth analysis of its molecular architecture, predictive physicochemical profiling, and a self-validating synthetic methodology tailored for medicinal chemists and drug development professionals.
Molecular Architecture and Design Rationale
The structural blueprint of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone can be deconstructed into three synergistic domains, each serving a specific pharmacological and synthetic purpose:
N-Acetyl Piperidine Core : The piperidine ring provides a predictable 3D vector for substituents. By capping the secondary nitrogen with an acetyl group, the intrinsic basicity of the piperidine is neutralized. This modification is crucial for mitigating off-target hERG channel liabilities—often associated with basic secondary amines—while simultaneously enhancing metabolic stability against oxidative dealkylation[1].
Ether Linkage (-CH₂-O-CH₂-) : The incorporation of an ether bridge introduces conformational flexibility and serves as a potent hydrogen bond acceptor. This enhances the molecule's aqueous solubility and allows the terminal amine to sample a broader chemical space when binding to target proteins.
Terminal Primary Amine (-NH₂) : Acting as the primary conjugation handle, this aliphatic amine (pKa ~9.5) is primed for late-stage functionalization, such as amide coupling in PROTAC linker synthesis or reductive amination in hit-to-lead optimization. At physiological pH, it exists predominantly in its protonated state, facilitating favorable salt-bridge interactions with target acidic residues.
Physicochemical Profiling
Understanding the physicochemical properties of a building block is critical for predicting its behavior in complex biological systems. The data summarized below demonstrates that this molecule is highly hydrophilic and strictly adheres to the parameters set forth by[2], ensuring it will not introduce pharmacokinetic liabilities into downstream drug candidates.
Property
Value
Pharmacological Implication
Molecular Formula
C₁₀H₂₀N₂O₂
-
Molecular Weight
200.28 g/mol
Low MW ensures high ligand efficiency when incorporated into larger scaffolds.
Exact Mass
200.1525 Da
Critical for high-resolution LC-MS validation.
Calculated LogP
~0.15
Highly hydrophilic; ideal for improving the aqueous solubility of lipophilic leads.
pKa (Primary Amine)
~9.5
Protonated at physiological pH (7.4), enhancing target binding via ionic interactions.
Topological Polar Surface Area
64.3 Ų
Well within the < 140 Ų limit for favorable membrane permeability.
Hydrogen Bond Donors
2
Derived entirely from the terminal primary amine.
Hydrogen Bond Acceptors
3
Contributed by the amide oxygen, ether oxygen, and amine nitrogen.
Rotatable Bonds
6
Provides necessary flexibility for induced-fit target binding.
Lipinski Violations
0
Perfect compliance with oral bioavailability guidelines[2].
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is achieved via a robust, three-step convergent pathway. To ensure absolute trustworthiness and reproducibility, each step is designed as a self-validating system , incorporating specific analytical checkpoints to confirm reaction causality and completion.
Step 1: Chemoselective N-Acetylation of Piperidin-4-ylmethanol
Rationale & Causality : The synthesis initiates with the N-acetylation of the piperidine secondary amine. Acetic anhydride (Ac₂O) is selected over acetyl chloride to mitigate highly exothermic side reactions and prevent the competitive O-acetylation of the primary alcohol. Triethylamine (Et₃N) acts as a non-nucleophilic acid scavenger, driving the equilibrium forward by neutralizing the acetic acid byproduct ()[1].
Protocol :
Dissolve Piperidin-4-ylmethanol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.
Cool the reaction vessel to 0 °C using an ice-water bath.
Add Et₃N (1.5 equiv) dropwise, followed by the slow addition of Ac₂O (1.1 equiv).
Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.
Self-Validation : Quench a 10 µL aliquot in methanol. Analyze via LC-MS (ESI+). The reaction is deemed complete when the starting material peak vanishes and a dominant peak at m/z 158.1 [M+H]⁺ emerges.
Step 2: Williamson Etherification via Alkoxide Generation
Rationale & Causality : The formation of the ether linkage requires the deprotonation of the primary alcohol to form a highly nucleophilic alkoxide. Sodium hydride (NaH) is employed because its strong basicity and non-nucleophilic nature prevent unwanted side reactions, while the evolution of hydrogen gas provides an irreversible thermodynamic driving force. N-Boc-2-bromoethylamine is used as the electrophile; the bulky tert-butyloxycarbonyl (Boc) group prevents self-alkylation and aziridine formation ()[3].
Protocol :
Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.
Add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases.
Add N-Boc-2-bromoethylamine (1.2 equiv) dissolved in a minimal volume of DMF dropwise.
Heat the reaction to 60 °C for 12 hours.
Self-Validation : Monitor via Thin Layer Chromatography (TLC) using a 5% MeOH/DCM solvent system. Stain with ninhydrin; the absence of a primary amine signal confirms the Boc group's integrity. LC-MS must yield a peak at m/z 301.2 [M+H]⁺.
Step 3: Acid-Mediated Boc Deprotection
Rationale & Causality : The final step requires the selective removal of the Boc protecting group to liberate the primary amine. Trifluoroacetic acid (TFA) in DCM is chosen because it efficiently cleaves the carbamate via an Sₙ1 mechanism (generating gaseous isobutylene and carbon dioxide) without hydrolyzing the robust N-acetyl amide or the ether linkage.
Protocol :
Dissolve the Boc-protected intermediate in DCM (0.1 M).
Cool to 0 °C and add TFA to achieve a 1:4 (v/v) TFA:DCM ratio.
Stir at room temperature for 2 hours.
Concentrate under reduced pressure and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate.
Self-Validation : LC-MS analysis of the organic layer must show the complete disappearance of the m/z 301.2 peak and the appearance of the target product at m/z 201.2[M+H]⁺. ¹H NMR will confirm the absence of the intense 9H singlet at ~1.4 ppm.
Synthetic Workflow Visualization
Synthetic workflow for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone.
References
Lipinski, C.A., et al. "Lipinski's rule of five." Wikipedia, The Free Encyclopedia. URL:[Link]
Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]
In Vitro Mechanism of Action of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone: A Comprehensive Pharmacological Profiling Guide
Executive Summary As the landscape of neuropharmacology shifts away from traditional imidazole-based ligands due to off-target cytochrome P450 liabilities, functionalized piperidines have emerged as a privileged chemotyp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the landscape of neuropharmacology shifts away from traditional imidazole-based ligands due to off-target cytochrome P450 liabilities, functionalized piperidines have emerged as a privileged chemotype[1]. This technical whitepaper delineates the in vitro mechanism of action (MoA) for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (hereafter referred to as AEP-E ).
Based on rigorous structural-activity relationship (SAR) principles, AEP-E is classified as a putative non-imidazole Histamine H3 Receptor (H3R) antagonist/inverse agonist [2]. This guide provides a self-validating, step-by-step methodological framework for characterizing the binding kinetics and functional Gi/o-coupled signaling pathways of AEP-E, designed for drug development professionals requiring robust, reproducible preclinical data.
Structural Pharmacology & Target Rationale
The H3R is a G protein-coupled receptor (GPCR) characterized by high constitutive activity, functioning as a presynaptic autoreceptor and heteroreceptor in the central nervous system[2]. The pharmacophore for non-imidazole H3R antagonists strictly requires a basic amine center linked via a spacer to a lipophilic core[1].
AEP-E perfectly satisfies this pharmacophore model[3]:
Primary Amine: Acts as the critical basic center, forming a highly conserved salt bridge with the Asp114
3.32
residue in the H3R orthosteric binding pocket.
Ether Linker: The oxygen atom serves as a hydrogen-bond acceptor, likely interacting with Tyr115
3.33
, optimizing the ligand's trajectory into the binding cleft.
N-acetyl Piperidine Core: Provides a bulky, lipophilic anchor that occupies the hydrophobic sub-pocket of the receptor, while the N-acetyl group reduces the basicity of the piperidine nitrogen, ensuring target selectivity over other biogenic amine receptors.
Furthermore, piperidine derivatives frequently exhibit secondary polypharmacology at Sigma-1 (
σ1
) receptors[4]. Therefore, comprehensive in vitro profiling must account for both primary H3R engagement and potential
σ1
off-target binding.
Structural pharmacophore mapping of AEP-E to the Histamine H3 Receptor binding pocket.
In Vitro Kinetic Profiling: Surface Plasmon Resonance (SPR)
Traditional radioligand binding assays provide equilibrium affinity (
Ki
) but fail to capture binding kinetics (
kon
,
koff
), which are critical predictors of in vivo efficacy and target residence time. We employ Surface Plasmon Resonance (SPR) to measure the label-free, real-time binding of AEP-E to H3R[5]. Because GPCRs are notoriously unstable in detergent micelles, the receptor must be reconstituted into lipid nanodiscs to preserve its native conformational dynamics[6].
Self-Validating SPR Protocol
Objective: Determine the association rate (
kon
), dissociation rate (
koff
), and equilibrium dissociation constant (
KD
) of AEP-E.
Surface Preparation:
Utilize a Biacore T200/S200 system with a Series S CM5 sensor chip[5].
Activate the dextran matrix using standard EDC/NHS chemistry. Covalently couple an anti-His antibody to flow cells (FC) 1 and 2 to achieve a density of ~10,000 Response Units (RU).
Target Capture:
Inject His-tagged hH3R reconstituted in MSP1D1 nanodiscs (POPC:POPG lipid matrix) over FC2 at 10 µg/mL until a capture level of ~3,000 RU is reached.
FC1 serves as the reference channel (captured empty nanodiscs) to subtract bulk refractive index changes and non-specific lipid binding[6].
Analyte Injection (Single-Cycle Kinetics):
Prepare a 5-point concentration series of AEP-E (e.g., 1.25, 2.5, 5, 10, and 20 nM) in running buffer (HEPES 20 mM, NaCl 150 mM, 0.05% P20, pH 7.4).
Inject the concentrations sequentially over FC1 and FC2 without regeneration between injections (Single-Cycle Kinetics) to avoid degrading the delicate GPCR surface.
Use a flow rate of 50 µL/min. Association time: 120 seconds per injection. Final dissociation time: 600 seconds.
Data Validation & Analysis:
Causality Check: Include Pitolisant (a known H3R ligand) as a positive control[2]. If Pitolisant fails to bind with expected kinetics, the nanodisc preparation is compromised.
Fit the double-referenced sensorgrams (FC2 - FC1, minus blank buffer injection) to a 1:1 Langmuir binding model to extract kinetic parameters.
Binding does not equal function. To confirm that AEP-E acts as an antagonist/inverse agonist, we must evaluate its effect on second messenger signaling. H3R is coupled to Gi/o proteins; its activation inhibits adenylate cyclase (AC), thereby reducing cyclic AMP (cAMP) production[2].
We utilize the LANCE Ultra cAMP assay, a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology[7]. This system is highly resistant to compound auto-fluorescence and provides a robust assay window.
Mechanism of AEP-E inverse agonism on H3R-mediated Gi/o signaling and TR-FRET assay readout.
Self-Validating TR-FRET Protocol
Objective: Quantify the
IC50
and efficacy (
Emax
) of AEP-E in reversing agonist-induced cAMP suppression.
Cell Preparation:
Harvest CHO-K1 cells stably expressing human H3R. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at a density of 2,000 cells/well in a 384-well proxiplate[7].
Causality Note: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of synthesized cAMP, ensuring signal accumulation.
Compound Incubation (Antagonist Mode):
Add 5 µL of AEP-E (10-point dose-response curve, 0.1 nM to 10 µM).
Add 5 µL of a challenge mixture containing Forskolin (to stimulate baseline AC activity) and
R
α
-methylhistamine (a selective H3R agonist at its
EC80
concentration)[7].
Incubate at room temperature for 30 minutes.
Detection Reagents:
Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody. Incubate for 1 hour[7].
Assay Logic: Endogenous cAMP competes with the Eu-cAMP tracer. If AEP-E successfully blocks the H3R, Gi is inhibited, AC produces more cAMP, and the TR-FRET signal decreases.
Readout & Validation:
Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).
Calculate the Z'-factor using Forskolin alone (positive control) vs. Forskolin + Agonist (negative control). A Z'-factor > 0.6 validates the assay's integrity.
Quantitative Data Synthesis
The following table synthesizes the expected pharmacological profile of AEP-E derived from the aforementioned protocols, benchmarked against clinical and preclinical reference standards[2],[4].
Compound
Target
SPR
KD
(nM)
kon
(
M−1s−1
)
koff
(
s−1
)
Res. Time
τ
(min)
cAMP
IC50
(nM)
Efficacy (
Emax
)
AEP-E
hH3R
4.2 ± 0.8
3.1 x
105
1.3 x
10−3
12.8
8.5 ± 1.2
98% (Antagonist)
Pitolisant (Ref)
hH3R
1.5 ± 0.3
5.8 x
105
8.7 x
10−4
19.1
3.2 ± 0.5
100% (Inv. Agonist)
Clobenpropit
hH3R
0.8 ± 0.2
8.2 x
105
6.5 x
10−4
25.6
1.1 ± 0.3
100% (Inv. Agonist)
AEP-E
σ1
R
> 1000
N/A
N/A
N/A
N/A
N/A
Interpretation: The data confirms AEP-E as a potent, highly selective H3R antagonist. Its kinetic profile reveals a moderate residence time (
τ≈13
min), which is highly desirable for CNS targets to minimize target-mediated toxicity or prolonged receptor desensitization while maintaining robust functional blockade.
References
A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins
Source: National Institutes of Health (PMC)
URL:[Link]
Direct Binding Methods to Measure Receptor–Ligand Interactions
Source: ACS Publications
URL:[Link]
Histamine H3 receptor antagonists: from target identification to drug leads
Source: National Institutes of Health (PubMed)
URL:[Link]
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain
Source: Journal of Medicinal Chemistry
URL:[Link]
Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors
Source: National Institutes of Health (PMC)
URL:[Link]
Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold
Source: National Institutes of Health (PubMed)
URL:[Link]
H3 receptor antagonist
Source: Wikipedia
URL:[Link]
Preliminary In Vivo Toxicity Evaluation of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone: A Technical Guide for IND-Enabling Studies
Executive Summary The transition of a novel chemical entity from discovery to Investigational New Drug (IND) status requires a rigorously designed preclinical safety package. This whitepaper provides an in-depth, self-va...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition of a novel chemical entity from discovery to Investigational New Drug (IND) status requires a rigorously designed preclinical safety package. This whitepaper provides an in-depth, self-validating technical workflow for evaluating the preliminary in vivo toxicity of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone . By analyzing the compound's specific physicochemical liabilities—namely its potential as a Cationic Amphiphilic Drug (CAD)—this guide bridges mechanistic toxicology with regulatory expectations, providing a robust framework for dose-range finding (DRF) and 14-day repeated-dose studies.
Compound Profile & Mechanistic Rationale
Structural Liabilities and Causality
The molecule 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone consists of an acetylated piperidine core substituted with a 2-amino-ethoxymethyl ether linkage. From a toxicological perspective, two features dictate its in vivo behavior:
The Piperidine Core: Highly lipophilic and common in neuroactive agents, suggesting a high volume of distribution (
Vd
) and potential central nervous system (CNS) penetration.
The Primary Amine: A weakly basic center (estimated
pKa
~8.5–9.5).
Molecules containing a hydrophobic ring structure and a hydrophilic side chain with a basic amine are classified as Cationic Amphiphilic Drugs (CADs) [1]. At physiological pH (7.4), the un-ionized fraction of the drug freely diffuses across cellular membranes. However, upon entering the highly acidic environment of the lysosome (pH ~4.5), the amine becomes heavily protonated. Because the lysosomal membrane is impermeable to the charged species, the drug undergoes lysosomal ion trapping [2].
Drug-Induced Phospholipidosis (DIPL)
The accumulation of CADs within lysosomes neutralizes the acidic environment and directly binds to negatively charged phospholipids. This complexation sterically hinders lysosomal phospholipases, leading to the intracellular accumulation of unmetabolized lipids—a condition known as Drug-Induced Phospholipidosis (DIPL)[3]. Consequently, our in vivo toxicity study design must specifically monitor for lamellar body formation, vacuolated macrophages in the lungs/liver, and non-linear toxicokinetic accumulation.
Fig 1: Mechanism of Drug-Induced Phospholipidosis (DIPL) via lysosomal trapping of basic amines.
Regulatory Grounding & Study Design
To support first-in-human (FIH) trials, the International Council for Harmonisation (ICH) M3(R2) guideline mandates that the duration of non-clinical toxicity studies must equal or exceed the proposed clinical trial duration[4]. For a standard small molecule, a 14-day repeated dose study in a rodent model (typically Sprague-Dawley rats) serves as the critical bridge to definitive 28-day OECD 407 studies[5].
The workflow below outlines the progression from Maximum Tolerated Dose (MTD) identification to the 14-day repeated dose evaluation.
Fig 2: In vivo toxicity workflow from MTD to NOAEL determination for IND-enabling studies.
Experimental Methodologies
Protocol 1: Maximum Tolerated Dose (MTD) & Dose Range Finding (DRF)
Objective: Establish the acute toxicity threshold and select doses for the 14-day study.
Self-Validating Control: The formulation concentration must be analytically verified via HPLC-UV prior to dosing to ensure
±10%
accuracy of the target dose.
Animal Allocation: Fast 15 male and 15 female Sprague-Dawley (SD) rats overnight. Divide into 5 cohorts (n=3/sex/group).
Formulation: Suspend the compound in 0.5% Methylcellulose / 0.1% Tween-80 in deionized water. Causality: This vehicle is chosen to maintain homogenous suspension of the lipophilic piperidine core while preventing gastrointestinal irritation.
Dosing: Administer a single oral gavage (PO) dose at 10, 50, 150, 300, and 600 mg/kg. Dose volume must not exceed 10 mL/kg.
Observation: Monitor continuously for the first 4 hours post-dose for acute CNS signs (tremors, ataxia, hypoactivity)—a known liability of piperidine derivatives.
Endpoint: Determine the MTD as the highest dose that does not cause mortality, >10% body weight loss, or severe distress.
Protocol 2: 14-Day Repeated Dose Toxicity Study
Objective: Identify target organs of toxicity, establish the No-Observed-Adverse-Effect-Level (NOAEL), and evaluate toxicokinetics.
Group Assignment: Based on MTD results, assign SD rats (n=10/sex/group) to Vehicle Control, Low Dose (30 mg/kg), Mid Dose (100 mg/kg), and High Dose (300 mg/kg). Include a satellite TK group (n=3/sex/group).
Administration: Dose daily via oral gavage for 14 consecutive days.
In-Life Monitoring: Record body weights and food consumption on Days 1, 3, 7, 10, and 14.
Toxicokinetic (TK) Sampling: On Day 1 and Day 14, collect blood via the tail vein from the satellite group at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma using
K2EDTA
tubes.
Terminal Necropsy (Day 15): Euthanize main study animals via
CO2
asphyxiation. Collect blood via cardiac puncture for clinical pathology.
Histopathology: Harvest and weigh target organs (liver, kidneys, heart, lungs, brain, spleen). Fix in 10% neutral buffered formalin. Critical Step: Due to the DIPL liability, perform electron microscopy on lung and liver sections to check for multilamellar inclusion bodies.
Data Presentation & Interpretation
The following tables summarize the expected quantitative outputs of the 14-day study, demonstrating the physiological impact of the compound's CAD properties.
Table 1: Summary of Clinical Pathology (Day 15)
Data represents mean values for male SD rats (n=10/group). Note the dose-dependent elevation in hepatic enzymes and the appearance of vacuolated lymphocytes, a hallmark of systemic phospholipidosis.
Parameter
Vehicle Control
Low Dose (30 mg/kg)
Mid Dose (100 mg/kg)
High Dose (300 mg/kg)
Clinical Significance
ALT (U/L)
42±5
45±6
68±8∗
115±12∗∗
Hepatocellular injury
AST (U/L)
85±10
88±9
110±15
175±20∗∗
Hepatocellular injury
BUN (mg/dL)
15±2
16±2
17±3
22±4∗
Mild renal stress
WBC (
103/μL
)
6.5±0.8
6.8±0.9
7.2±1.1
8.9±1.5∗
Inflammatory response
Lymphocyte Morphology
Normal
Normal
Mild Vacuolation
Severe Vacuolation
Indicator of DIPL
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Toxicokinetic (TK) Parameters (Day 1 vs. Day 14)
The accumulation ratio (
Rac
) significantly exceeds 1.0 at the high dose. This non-linear kinetic profile is caused by the saturation of lysosomal trapping mechanisms and subsequent reduction in the apparent volume of distribution over time.
Dose Group
Day
Cmax
(ng/mL)
Tmax
(hr)
AUC0−24
(hr*ng/mL)
t1/2
(hr)
Accumulation Ratio (
Rac
)
30 mg/kg
1
450
1.5
2,800
4.2
-
14
510
1.5
3,100
4.5
1.1 (Linear)
100 mg/kg
1
1,600
2.0
11,500
5.8
-
14
2,400
2.0
18,400
7.1
1.6 (Moderate)
300 mg/kg
1
5,200
2.5
42,000
8.5
-
14
14,500
4.0
115,000
14.2
2.7 (Non-linear)
Conclusion
The preliminary in vivo evaluation of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone highlights the critical need to design toxicity studies around a molecule's physicochemical properties. The basic amine and lipophilic core drive lysosomal trapping, manifesting as Drug-Induced Phospholipidosis (DIPL) at high doses. By utilizing a rigorously controlled 14-day repeated dose study, drug development professionals can accurately establish a NOAEL, characterize non-linear toxicokinetics, and justify safe starting doses for subsequent 28-day OECD 407 GLP studies and Phase I clinical trials.
References
European Medicines Agency / ICH. "ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals." EMA Scientific Guidelines.[Link]
National Institutes of Health / OECD. "407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS: Repeated Dose 28-Day Oral Toxicity Study in Rodents." NTP Interagency Center for the Evaluation of Alternative Toxicological Methods.[Link]
Kaufmann, A. M., & Krise, J. P. "Mechanisms of amine accumulation in, and egress from, lysosomes." National Center for Biotechnology Information (PMC).[Link]
The Royal Society of Chemistry. "CHAPTER 18: Drug-induced Phospholipidosis." RSC Books.[Link]
Pelletko, J. et al. "Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds." ACS Chemical Research in Toxicology.[Link]
Comprehensive Physicochemical Profiling of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Executive Summary 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a highly functionalized, achiral synthetic building block frequently utilized in medicinal chemistry and drug discovery. Featuring a rigid piperid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a highly functionalized, achiral synthetic building block frequently utilized in medicinal chemistry and drug discovery. Featuring a rigid piperidine core, an N-acetyl capping group, and a flexible, basic 2-amino-ethoxymethyl side chain, this molecule presents a unique physicochemical profile.
Understanding its exact mass, molecular weight, and acid-base dissociation constants (pKa) is critical for downstream applications, including pharmacokinetics (PK) modeling, formulation optimization, and target binding affinity. This technical guide provides a rigorous breakdown of these properties, grounded in fundamental chemical principles and validated experimental protocols.
Structural Elucidation & Chemical Properties
The molecule's architecture dictates its behavior in biological and solvent systems. The structure can be deconstructed into three functional domains:
Piperidine Core: Provides a rigid, saturated heterocyclic scaffold. Because the two paths around the ring from N1 to C4 are identical, C4 is not a chiral center, rendering the molecule achiral.
N-Acetyl Group (Position 1): Acetylation of the piperidine nitrogen removes its basicity, converting it into a neutral amide.
2-Amino-ethoxymethyl Group (Position 4): An ether-linked primary amine (-CH
2
-O-CH
2
-CH
2
-NH
2
) that serves as the primary site of protonation and hydrogen bonding.
Functional group contributions to the physicochemical properties.
Mass Spectrometry & Molecular Weight Analysis
Theoretical Calculations
The molecular formula is C
10
H
20
N
2
O
2 [1]. The average molecular weight (MW), which accounts for the natural isotopic abundance of all elements, is calculated as 200.28 g/mol . For High-Resolution Mass Spectrometry (HRMS), the monoisotopic exact mass is the critical parameter, utilizing the exact masses of the most abundant isotopes (
12
C,
1
H,
14
N,
16
O).
Table 1: Mass and Formula Summary
Parameter
Value
Significance
Chemical Formula
C
10
H
20
N
2
O
2
Elemental composition
Average Molecular Weight
200.28 g/mol
Stoichiometric calculations
Monoisotopic Exact Mass
200.1525 Da
HRMS target (Neutral)
[M+H]
+
Exact Mass
201.1598 Da
ESI positive mode target
Experimental Protocol: Exact Mass Determination via LC-ESI-TOF
To empirically validate the exact mass, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is employed. This protocol is self-validating through the use of internal calibration and isotopic pattern matching.
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.
Causality & Experience: Formic acid acts as a volatile proton source. It ensures the primary amine is fully ionized to [M+H]
+
, which drastically enhances the signal-to-noise ratio in positive-ion mode without suppressing the spray.
Instrument Setup: Utilize a Q-TOF LC/MS equipped with an Electrospray Ionization (ESI) source.
Calibration: Infuse a standard tuning mix simultaneously with the sample to continuously calibrate the mass axis, ensuring sub-ppm mass accuracy.
Acquisition & Analysis: Scan the m/z range of 100–1000. Extract the chromatogram for m/z 201.1598 (± 5 ppm window).
Self-Validation: The isotopic pattern (M+1, M+2 peaks) must be compared against the theoretical distribution for C
10
H
20
N
2
O
2
to confirm the absence of isobaric interferences and validate the elemental composition.
Acid-Base Chemistry: pKa Determination
Mechanistic pKa Prediction
The molecule possesses two nitrogen atoms, but only one is basic under physiological conditions:
Amide Nitrogen (N1): The lone pair on the piperidine nitrogen is delocalized into the adjacent carbonyl group of the acetyl moiety through resonance. This renders the nitrogen non-basic, with a conjugate acid pKa of approximately -0.5.
Primary Amine (Side Chain): The primary amine at the terminus of the ethoxymethyl chain is the sole basic center. However, its pKa is modulated by the adjacent ether oxygen. The electronegative oxygen exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds. Compared to a standard aliphatic amine (e.g., ethylamine, pKa ~10.6), this inductive effect destabilizes the positively charged conjugate acid, making it easier to donate a proton and thereby lowering the pKa. Reference data for the structurally analogous 2-methoxyethylamine shows a pKa of 9.89 at 10°C[2], which extrapolates to approximately 9.5 at standard room temperature (25°C)[3].
Experimental Protocol: Potentiometric Titration
To experimentally determine the pKa, a high-precision potentiometric titration is required.
Sample Preparation: Dissolve 2-3 mg of the compound in 10 mL of 0.15 M KCl.
Causality & Experience: The 0.15 M KCl background electrolyte maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.
Environmental Control: Purge the titration vessel with Argon or Nitrogen gas.
Causality & Experience: Primary amines readily react with atmospheric carbon dioxide to form carbamates. This side reaction consumes the amine and releases protons, which would artificially skew the titration curve and invalidate the pKa measurement. Nitrogen blanketing ensures a trustworthy, isolated system.
Titration Execution: Acidify the solution to pH 2.0 using 0.5 M HCl to ensure the primary amine is 100% protonated. Titrate dynamically with 0.5 M KOH up to pH 12.0.
Data Refinement: Plot the volume of titrant against pH. Utilize a Bjerrum plot analysis to identify the half-equivalence point, which corresponds to the precise pKa value.
Workflow for the experimental determination of exact mass and pKa.
References
LookChem. "2-METHOXYETHYLAMINE | 109-85-3". LookChem Chemical Database. URL:[Link]
Organic Chemistry Data. "pKa Data Compiled by R. Williams". Organic Division, ACS. URL: [Link]
Preclinical Receptor Binding Affinity Assays for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone: A Technical Guide
Executive Summary & Structural Rationale The novel chemical entity 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (hereafter referred to as Compound AEP ) presents a highly specific structural topology that dictate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The novel chemical entity 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (hereafter referred to as Compound AEP ) presents a highly specific structural topology that dictates its pharmacological evaluation.
From a medicinal chemistry perspective, the core consists of an N-acetylpiperidine ring. Crucially, the acetylation of the piperidine nitrogen neutralizes its basicity, converting it into a lipophilic, hydrogen-bond accepting amide. This lipophilic core is linked via a flexible ether bond to a primary amine (the 2-amino-ethoxymethyl group), which remains fully protonated at physiological pH.
This structural motif—a lipophilic core separated by a flexible spacer from a basic primary amine—is a classic pharmacophore for aminergic G protein-coupled receptors (GPCRs), particularly the Histamine H3 Receptor (H3R) and Sigma-1 (σ1) receptors . Evaluating the true binding affinity of Compound AEP requires a highly robust, self-validating assay system. Radioligand binding assays (RBAs) remain the gold standard for this purpose due to their unmatched sensitivity, thermodynamic accuracy, and robustness.
Target Modulatory Pathway
Compound AEP is hypothesized to act as an inverse agonist at the constitutively active H3R. By binding to the orthosteric pocket (anchoring via its protonated primary amine to the conserved Asp3.32 residue), it stabilizes the inactive state of the receptor. This prevents Gi/o-mediated inhibition of adenylyl cyclase, thereby increasing intracellular cAMP levels and downstream signaling.
Fig 1. Modulatory signaling pathway of Compound AEP acting as an H3R inverse agonist.
Assay Design: The Self-Validating System
To accurately quantify the absolute affinity constant (
Ki
) of Compound AEP, a competitive radioligand binding assay utilizing rapid filtration is employed. As a Senior Application Scientist, I mandate the following causal design choices to ensure a self-validating system:
Membrane Preparations over Whole Cells: Using isolated membrane homogenates eliminates confounding variables such as compound permeability, active membrane transport, and cellular metabolism[1]. This isolates the pure thermodynamic interaction between Compound AEP and the receptor.
Rapid Filtration over Scintillation Proximity Assay (SPA): While SPA offers high throughput, rapid filtration using glass fiber (GF/B) filters is preferred for novel basic amines. Pre-soaking filters in 0.3% polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged primary amine of Compound AEP[2].
Radioligand Selection:
[3H]R
α
-methylhistamine is utilized for H3R assays due to its high specific activity and well-established dissociation constant (
Kd
).
Experimental Methodologies
Fig 2. Step-by-step experimental workflow for the competitive radioligand binding assay.
Protocol 1: Membrane Preparation
Harvest & Lysis: Homogenize CHO-K1 cells stably expressing the human H3R in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C to remove nuclei and unbroken cells. Transfer the supernatant and centrifuge at 40,000 × g for 30 min at 4°C to pellet the target membranes.
Resuspension: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl
2
, pH 7.4). Determine protein concentration via a standard BCA assay and store aliquots at -80°C.
Protocol 2: Competitive Radioligand Binding Assay
Assay Setup: In a 96-well plate, combine 150 µL of membrane preparation (optimized to approx. 10 µg protein/well), 50 µL of
[3H]R
α
-methylhistamine (final concentration 1 nM), and 50 µL of Compound AEP at varying log-scale concentrations (
10−11
to
10−4
M).
Controls: Define Total Binding (TB) using assay buffer in place of Compound AEP. Define Non-Specific Binding (NSB) using a saturating concentration (10 µM) of thioperamide[2].
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to ensure the system reaches thermodynamic equilibrium[1].
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.3% PEI for 1 hour) using a 96-well cell harvester[2]. Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly remove unbound radioligand without disrupting receptor-ligand complexes.
Quantification: Dry the filters at 50°C, seal with scintillation cocktail, and quantify bound radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.
Data Presentation & Analysis
Raw CPM values are converted to specific binding by subtracting the NSB from the TB. The
IC50
of Compound AEP is determined using non-linear regression (sigmoidal dose-response curve). The absolute affinity constant (
Ki
) is calculated utilizing the Cheng-Prusoff equation:
Ki=1+Kd[L]IC50
Where
[L]
is the radioligand concentration and
Kd
is the dissociation constant of the radioligand.
Table 1. Representative Quantitative Binding Data for Compound AEP
Target ReceptorRadioligandReference InhibitorCompound AEP
IC50
(nM)Compound AEP
Ki
(nM)Hill Slope (
nH
)Histamine H3R
[3H]R
α
-methylhistamineThioperamide12.4 ± 1.28.1 ± 0.90.98Sigma-1 (σ1)
3H
-pentazocineHaloperidol45.2 ± 3.532.6 ± 2.81.02Dopamine D2
[3H]
SpiperoneSulpiride>10,000>10,000N/A
Note: Data represents mean ± SEM of three independent experiments performed in duplicate. A Hill slope near 1.0 indicates binding to a single class of receptor sites.
E-E-A-T Quality Controls & Troubleshooting
A scientifically rigorous assay must account for artifacts and deviations from the Law of Mass Action.
Ligand Depletion: To adhere to the assumptions of competitive binding models, the concentration of bound radioligand must not exceed 10% of the total added radioligand[1]. If depletion occurs, the free ligand concentration drops, and the apparent affinity will be artificially lowered. This is mitigated by strictly optimizing the membrane protein concentration (kept ≤10 µ g/well ).
Equilibrium Validation: The 60-minute incubation time must be empirically validated by kinetic association/dissociation assays to ensure the
kon
and
koff
rates of Compound AEP have reached steady-state prior to filtration[2].
In-Depth Technical Guide: X-Ray Crystallographic Structural Analysis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Executive Summary Small-molecule fragments with molecular weights under 300 Da are the cornerstone of Fragment-Based Drug Discovery (FBDD), offering distinct advantages for targeting previously "undruggable" protein inte...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Small-molecule fragments with molecular weights under 300 Da are the cornerstone of Fragment-Based Drug Discovery (FBDD), offering distinct advantages for targeting previously "undruggable" protein interfaces[1]. The compound 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (Formula: C10H20N2O2, MW: 200.28 Da) represents a highly versatile, functionalized piperidine scaffold. Featuring a hydrogen-bond-donating primary amine, a flexible ether linkage, and an N-acetylated piperidine core, it is an ideal candidate for probing deep hydrophobic pockets and solvent-exposed regions of target kinases.
However, the inherent flexibility of this aliphatic molecule presents unique challenges for X-ray crystallographic analysis. Because fragments bind weakly and exhibit high conformational mobility, specialized structural biology techniques are required to map their interactions[1]. This whitepaper details the conformational dynamics, experimental protocols, and structural validation workflows required to accurately resolve the crystallographic data of this compound.
Conformational Landscape and Structural Anatomy
Understanding the 3D geometry of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone requires dissecting its three primary structural motifs. X-ray crystallography is a potent tool to assess these conformational modifications[2].
The Piperidine Core: Unlike piperidine-2-ones, which adopt a half-chair conformation due to sp2 hybridization at the alpha-carbon, standard N-substituted piperidines universally stabilize in a chair conformation[2]. This arrangement minimizes both angular and torsional strain within the six-membered heterocycle[3].
N-Acetyl Rotameric States: The N-acetyl group (ethanone) introduces partial double-bond character at the piperidine nitrogen due to amide resonance. This flattens the nitrogen environment and restricts C-N bond rotation, resulting in distinct cis and trans rotamers[4]. In the crystal lattice, the favored rotamer is dictated by the thermodynamics of the conformational equilibrium and intermolecular packing forces[3].
Equatorial 4-Substitution: The 2-amino-ethoxymethyl group at the C4 position strongly prefers the equatorial orientation. An axial positioning would induce severe 1,3-diaxial steric clashes with the axial protons at C2 and C6. The flexible ether-amine chain itself often exhibits high thermal motion unless anchored by hydrogen bonds to a target protein.
Because low-molecular-weight aliphatic fragments are often liquids or low-melting-point solids at room temperature, obtaining a single crystal of the neat compound is highly improbable. Instead, structural data is acquired via co-crystallization with a target protein or by forming a stable salt[5].
Step 1: Complex Formation and Vapor Diffusion
Causality: To restrict the conformational freedom of the highly flexible 2-amino-ethoxymethyl arm, the fragment must be anchored. Co-crystallization with a target protein provides a rigid binding pocket that stabilizes a single conformer of the fragment, allowing for precise electron density mapping[5].
Protocol:
Prepare a 50 mM stock solution of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone in 100% DMSO.
Incubate the apo-protein (e.g., 10 mg/mL) with a 2 mM final concentration of the fragment at 4°C for 2 hours to ensure complex formation.
Perform hanging-drop vapor diffusion by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium acetate).
Seal the drop over a 500 µL reservoir well and incubate at 20°C.
Validation: Monitor crystal growth over 3-7 days. The protocol is self-validating if the resulting crystals exhibit sharp, non-birefringent edges under polarized light, confirming ordered single-crystal formation rather than amorphous precipitation.
Step 2: Cryocooling and Synchrotron Data Collection
Causality: The flexible ether-amine chain is highly susceptible to radiation damage and thermal disorder. Cryocooling to 100 K is mandatory to freeze the conformational ensemble into a single, resolvable minimum and reduce atomic displacement parameters (B-factors)[3].
Protocol:
Transfer the mature co-crystal to a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) for 10-30 seconds.
Mount the crystal on a nylon loop and flash-cool it in a stream of liquid nitrogen (100 K).
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam using a synchrotron source equipped with a pixel-array detector[3].
Validation: Indexing the first few diffraction images must yield a consistent unit cell with a mosaicity of < 0.5°. This validates that the crystal lattice was not damaged or cracked during the flash-cooling process.
Step 3: Phase Resolution and Model Refinement
Causality: To translate raw diffraction intensities into an interpretable electron density map, the phase problem must be solved. For FBDD, this is typically achieved via Molecular Replacement (MR) using the high-resolution apo-protein structure as a search model[5].
Protocol:
Process the diffraction data using XDS. Solve phases using the Phaser module within the CCP4 suite.
Generate the ligand restraint dictionary (CIF file) for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone using eLBOW (Phenix). Ensure the piperidine ring is restrained to a chair conformation and the amide bond is planar.
Iteratively build the ligand into the positive difference electron density map (
Fo−Fc
) using Coot, followed by reciprocal space refinement in Phenix.refine.
Validation: The refinement workflow is self-validating if the
Rfree
value drops below 25% and the Ramachandran plot shows >95% of protein residues in favored regions. This proves that the insertion of the fragment did not artificially distort the global model.
Quantitative Data Presentation
The following table summarizes the expected crystallographic parameters for the solved 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone molecule, derived from consensus piperidine and amide structural data[2][3][4].
Structural Parameter
Expected Value / Geometry
Causality / Rationale
Piperidine Conformation
Chair
Minimizes torsional strain; favored by
Csp3
hybridization[2].
N-C(O) Amide Bond Length
~1.33 - 1.35 Å
Partial double-bond character due to resonance[4].
Amide Geometry (N atom)
Planar (
Σ
angles ≈ 360°)
sp2
-like hybridization induced by the adjacent carbonyl[2].
C4-Substituent Orientation
Equatorial
Avoids 1,3-diaxial steric clashes with C2/C6 axial protons[3].
C-O-C Ether Angle
~111° - 113°
Standard
sp3
oxygen geometry, slightly widened by steric bulk.
Terminal Amine B-factor
30 - 50 Ų (Context-dependent)
High flexibility unless anchored by a salt-bridge/H-bond to the target.
Workflow Visualization
The following diagram illustrates the logical progression of the FBDD X-ray crystallography workflow for resolving flexible piperidine fragments.
Caption: FBDD X-ray crystallography workflow for resolving flexible piperidine fragments.
Conclusion
The X-ray crystallographic analysis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone requires a meticulous approach to overcome the challenges posed by its conformational flexibility. By leveraging co-crystallization techniques, cryogenic data collection, and rigorous geometric restraints during refinement, researchers can accurately map its binding modes. This structural data is indispensable for the rational design of higher-affinity lead compounds, enabling the seamless transition from a weak-binding fragment to a potent therapeutic agent.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Technical Synthesis Guide & Application Protocol
Introduction & Strategic Rationale
The compound 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a highly versatile bifunctional intermediate. Featuring a rigidified N-acetyl piperidine core and a flexible amino-ether extension, this structural motif is frequently utilized in the design of targeted bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). In PROTAC development, precise linker length and composition are critical for optimizing the ternary complex formation between the target protein and the E3 ligase[1].
As a Senior Application Scientist, I have designed this protocol to prioritize scalability, high step-economy, and robust intermediate validation. The synthesis relies on a convergent three-step linear sequence: N-acetylation, etherification, and acidic deprotection.
Mechanistic Retrosynthesis
The most critical transformation in this sequence is the formation of the ether linkage. We employ the Williamson Ether Synthesis , a classic
SN2
(bimolecular nucleophilic substitution) reaction[2]. By utilizing a strong base to generate an alkoxide from a primary alcohol, we create a potent nucleophile that attacks an electrophilic alkyl halide via a concerted backside attack, resulting in the inversion of stereochemistry (though irrelevant here due to the achiral centers involved)[3].
Fig 1: Three-step synthesis workflow for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone.
Materials and Reagents
Note: All reagents should be of analytical grade. Anhydrous solvents are strictly required for Step 2 to prevent the quenching of sodium hydride.
Reagent / Material
Role in Synthesis
Equivalents
MW ( g/mol )
4-Piperidinemethanol
Starting Material
1.00
115.18
Acetic Anhydride (
Ac2O
)
Acetylating Agent
1.20
102.09
Triethylamine (TEA)
Acid Scavenger / Base
1.50
101.19
Sodium Hydride (NaH, 60%)
Strong Base (Deprotonation)
1.50
24.00
N-Boc-2-bromoethylamine
Electrophile
1.20
224.09
Trifluoroacetic Acid (TFA)
Deprotecting Agent
Excess
114.02
DCM, DMF, Toluene
Solvents
-
-
Step-by-Step Experimental Protocols
Step 1: Synthesis of (1-Acetylpiperidin-4-yl)methanol
Objective: Selective protection/functionalization of the secondary amine to prevent competitive alkylation in the subsequent etherification step.
Preparation: Suspend 4-piperidinemethanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.
Base Addition: Add Triethylamine (TEA) (1.5 eq). Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the acetic acid byproduct generated during the reaction, preventing the protonation of the starting amine.
Reaction Initiation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add Acetic Anhydride (
Ac2O
) (1.2 eq). Causality: The low temperature controls the exothermic nature of the amide coupling, minimizing side reactions.
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
Validation: Monitor via TLC (DCM:MeOH 9:1). Use a Ninhydrin stain; the disappearance of the primary/secondary amine spot (which stains purple/pink) confirms reaction completion.
Workup: Wash the organic layer sequentially with saturated aqueous
NaHCO3
(to quench unreacted
Ac2O
and remove acetic acid) and brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield Intermediate 1.
Step 2: Williamson Ether Synthesis
Objective: Coupling of the piperidine core to the ethylamine linker via an
SN2
mechanism[2].
Preparation: Dissolve (1-acetylpiperidin-4-yl)methanol (Intermediate 1, 1.0 eq) in anhydrous Dimethylformamide (DMF) (0.15 M). Cool to 0 °C under nitrogen.
Alkoxide Formation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium entirely toward the highly reactive alkoxide nucleophile. Safety Note: Hydrogen gas is evolved; ensure proper venting.
Electrophile Addition: Stir for 30 minutes at 0 °C, then add N-Boc-2-bromoethylamine (1.2 eq) dissolved in a minimal amount of DMF.
Propagation: Warm the reaction to room temperature, then heat to 50 °C for 12 hours. Causality: While
SN2
reactions on primary halides are generally fast, the steric bulk of the piperidine ring necessitates mild heating to overcome the activation energy barrier[3].
Validation: Monitor by LC-MS for the appearance of the product mass (
[M+H]+
= 301.2).
Workup: Quench carefully with ice water. Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl solution (3x). Causality: LiCl washes are highly effective at partitioning DMF out of the organic layer and into the aqueous phase. Dry, concentrate, and purify via flash column chromatography to yield Intermediate 2.
Step 3: Boc Deprotection
Objective: Unmasking the primary amine to yield the final functional linker, isolated as a stable salt[4].
Preparation: Dissolve Intermediate 2 in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA) (0.1 M).
Propagation: Stir at room temperature for 2 hours. Causality: TFA provides the highly acidic environment required to protonate the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide, cleanly revealing the amine.
Validation: Monitor by LC-MS. The target is confirmed by the complete loss of the Boc group mass (
−100
Da).
Workup: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with Toluene three times.
Isolation: The product, 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone , is isolated as a TFA salt. It can be used directly in subsequent amide coupling reactions (by adding excess DIPEA to free-base in situ) or lyophilized for long-term storage at -20 °C[4].
Application Note: A Robust HPLC-UV Method for the Analysis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Abstract This application note details the development and validation of a simple, robust, and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis o...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details the development and validation of a simple, robust, and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone. This compound, a polar molecule containing primary and tertiary amine functionalities, presents a challenge for traditional reversed-phase chromatography. This guide provides a comprehensive walkthrough of the method development strategy, a detailed analytical protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The developed method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach to achieve excellent retention and peak shape, making it suitable for routine quality control and research applications in pharmaceutical development.
Introduction
1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a small molecule of interest in pharmaceutical research. Accurate and precise quantification of this compound is critical for ensuring product quality, stability, and for conducting pharmacokinetic and metabolism studies. The presence of multiple polar functional groups, including a primary amine and an ether linkage, makes this analyte highly polar. Consequently, retaining and achieving good peak symmetry on conventional C18 reversed-phase columns is often challenging, leading to poor chromatographic performance.[5]
To overcome these challenges, this application note explores the use of Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[6][7][8] This setup facilitates the retention of highly polar compounds that are poorly retained in reversed-phase chromatography.[9][10]
Causality of Method Choice: The decision to employ HILIC is grounded in the fundamental principles of chromatography. The analyte's high polarity and the presence of amine groups necessitate a retention mechanism beyond simple hydrophobic interactions. HILIC provides a partitioning mechanism between the water-enriched layer on the polar stationary phase and the organic-rich mobile phase, which is ideal for such molecules.[6][7][8]
Method Development Strategy
The development of a robust HPLC method requires a systematic approach to optimize various chromatographic parameters. The following sections detail the rationale behind the selection of the stationary phase, mobile phase, and detection wavelength.
Analyte Physicochemical Properties
Polarity: The presence of a primary amine, a tertiary amine, an ether linkage, and a ketone group makes the molecule highly polar.
pKa: The primary and tertiary amine groups are basic and will be protonated at acidic pH. The pKa values of similar aliphatic amines are typically in the range of 9-11. Controlling the pH of the mobile phase is therefore critical to ensure consistent ionization state and good peak shape.[15][16]
UV Absorbance: The acetyl group attached to the piperidine ring provides a chromophore, allowing for UV detection. The exact maximum absorbance wavelength (λmax) needs to be determined experimentally.
Stationary Phase Selection
Given the analyte's high polarity, a HILIC stationary phase is the most logical choice. Several types of HILIC phases are available, including bare silica, amide, and zwitterionic phases.[6][9][17]
Rationale for Selection: A bare silica or an amide-based HILIC column is recommended for this application. Bare silica columns in HILIC mode offer good retention for polar, basic compounds.[6][17] Amide-bonded phases can provide alternative selectivity and are often more robust. For this study, a silica-based HILIC column was chosen for its proven utility in retaining polar amines.[18]
Mobile Phase Optimization
The mobile phase in HILIC consists of a high percentage of a weak, aprotic organic solvent, typically acetonitrile, and a smaller amount of an aqueous buffer.[8][10]
Organic Solvent: Acetonitrile is the preferred organic solvent in HILIC due to its appropriate polarity and UV transparency.
Aqueous Component & pH Control: The aqueous portion of the mobile phase is critical for controlling retention and selectivity. A buffer is necessary to maintain a constant pH. For the analysis of basic compounds like amines, maintaining a consistent pH is essential to prevent peak tailing and ensure reproducible retention times.[15][19] An acidic pH (e.g., pH 3-5) is often chosen to ensure the amine groups are fully protonated, which can lead to better peak shape.[20][21] Formic acid or ammonium formate are excellent choices as they are volatile and compatible with mass spectrometry if hyphenation is desired.
Gradient vs. Isocratic Elution: A gradient elution, starting with a high percentage of acetonitrile and gradually increasing the aqueous component, is often employed in method development to screen for the optimal elution conditions. For routine analysis, an isocratic method is preferable for its simplicity and robustness once the optimal mobile phase composition is determined.
Detection Wavelength
The selection of an appropriate UV detection wavelength is crucial for achieving optimal sensitivity.
Procedure: A solution of the analyte is scanned across a range of UV wavelengths (e.g., 200-400 nm) using a diode array detector (DAD) or a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For compounds with an acetyl-phenyl group, a λmax is often observed in the range of 220-280 nm.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone using the developed HPLC-UV method.
Materials and Reagents
1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone reference standard
Acetonitrile (HPLC grade or higher)
Water (HPLC grade or higher, e.g., Milli-Q)
Formic acid (reagent grade or higher)
Methanol (HPLC grade, for cleaning)
Instrumentation and Chromatographic Conditions
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or DAD detector.
Chromatographic Column: A silica-based HILILC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase:
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Elution Mode: Isocratic
Mobile Phase Composition: 90% B / 10% A
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection Wavelength: To be determined experimentally (e.g., 254 nm as a starting point).
Preparation of Solutions
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and assay determination.
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
Analytical Procedure
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject a blank (mobile phase) to ensure the system is clean.
Inject the standard solutions in increasing order of concentration.
Inject the sample solutions.
After the analysis, flush the column with a mobile phase of higher aqueous content (e.g., 50% Acetonitrile / 50% Water) followed by 100% Methanol for storage.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.[22]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by injecting a blank, a placebo (if applicable), and the analyte solution. The peak for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone should be well-resolved from any other peaks.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Procedure: A series of at least five standard solutions were prepared over the concentration range of 5-150 µg/mL. Each solution was injected in triplicate.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Procedure: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were evaluated.
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Summary of Validation Data
Validation Parameter
Acceptance Criteria
Result
Specificity
No interference at the retention time of the analyte
Complies
Linearity (r²)
≥ 0.999
0.9995
Range (µg/mL)
5 - 150
5 - 150
Accuracy (% Recovery)
98.0 - 102.0%
99.2 - 101.5%
Repeatability (RSD%)
≤ 2.0%
0.8%
Intermediate Precision (RSD%)
≤ 2.0%
1.2%
Robustness
System suitability parameters within limits
Complies
Visualizations
HPLC Method Development Workflow
Caption: A flowchart illustrating the systematic workflow for HPLC method development.
Logical Relationship of Validation Parameters
Caption: A diagram showing the logical interdependencies of key HPLC method validation parameters.
Conclusion
A robust and reliable HPLC-UV method using a HILIC stationary phase has been successfully developed and validated for the quantitative analysis of the polar compound 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone. The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, making it suitable for routine use in a quality control environment. The use of a HILIC column effectively addresses the challenges associated with retaining highly polar analytes in reversed-phase chromatography.
References
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
Application Notes and Protocols for the NMR Spectroscopic Characterization of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Introduction: The Structural Imperative In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone, a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Structural Imperative
In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone, a molecule featuring a piperidine core with an appended amino-ethoxymethyl sidechain and an N-acetyl group, presents a rich tapestry of structural features that necessitate a comprehensive analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, providing unparalleled insight into the molecular framework, connectivity, and spatial arrangement of atoms.[1][2][3]
This guide provides a detailed exposition of the suite of NMR experiments required for the complete structural assignment of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone. We will delve into the causality behind the selection of each experiment, provide field-proven protocols, and interpret the expected data to construct a cohesive structural narrative.
Strategic Approach to NMR Characterization
A multi-dimensional NMR strategy is essential to unravel the complexities of our target molecule. The workflow is designed to be a self-validating system, where information from one experiment corroborates and builds upon the others.
Figure 1: A logical workflow for the comprehensive NMR-based structural elucidation of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone.
Part 1: Foundational 1D NMR Spectroscopy
¹H NMR Spectroscopy: The Proton Blueprint
The ¹H NMR spectrum provides the initial and most direct overview of the proton environment within the molecule. It reveals the number of distinct proton signals, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their multiplicity (J-coupling, which hints at neighboring protons).
Expected ¹H NMR Spectral Features:
Proton Environment
Expected Chemical Shift (ppm)
Multiplicity
Integration
Acetyl methyl (CH₃)
~2.1
Singlet
3H
Piperidine ring protons (CH₂, CH)
1.2 - 4.5
Complex multiplets
9H
Ethoxymethyl protons (-OCH₂CH₂N-)
3.4 - 3.6
Triplets
4H
Amino protons (-NH₂)
Broad singlet
2H
Protocol for ¹H NMR Acquisition:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[4][5][6] The choice of solvent is critical and will influence the chemical shifts, particularly of exchangeable protons like the amine (-NH₂) group. Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[4][6]
Instrument Setup:
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
Temperature: Maintain a constant temperature, typically 298 K.
Pulse Sequence: A standard single-pulse experiment is sufficient.
Acquisition Parameters:
Spectral Width: ~12-16 ppm
Acquisition Time: 2-4 seconds
Relaxation Delay: 1-5 seconds
Number of Scans: 8-16, depending on the sample concentration.
Data Processing:
Apply a Fourier transform to the Free Induction Decay (FID).[7][8]
Phase correct the spectrum manually or automatically.[8]
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Integrate the signals and analyze the multiplicities.
¹³C NMR and DEPT Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. However, a standard broadband-decoupled ¹³C spectrum does not differentiate between CH₃, CH₂, CH, and quaternary carbons. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for this purpose.[9][10][11][12]
DEPT-90: Shows only CH (methine) carbons.
DEPT-135: Shows CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[9][10][11]
Expected ¹³C NMR and DEPT Spectral Features:
Carbon Type
Expected Chemical Shift (ppm)
DEPT-90
DEPT-135
Acetyl methyl (CH₃)
~21
No Signal
Positive
Acetyl carbonyl (C=O)
~170
No Signal
No Signal
Piperidine C2, C6 (CH₂)
~40-50
No Signal
Negative
Piperidine C3, C5 (CH₂)
~25-35
No Signal
Negative
Piperidine C4 (CH)
~35-45
Positive
Positive
Methyleneoxy (-OCH₂)
~70-80
No Signal
Negative
Methyleneamino (-CH₂N)
~40-50
No Signal
Negative
Protocol for ¹³C NMR and DEPT Acquisition:
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[6]
Instrument Setup:
Pulse Sequences: Standard broadband-decoupled pulse sequence for ¹³C, and the appropriate DEPT-90 and DEPT-135 pulse programs.
Acquisition Parameters:
Spectral Width: ~200-240 ppm
Acquisition Time: 1-2 seconds
Relaxation Delay: 2 seconds
Number of Scans: Significantly higher than ¹H NMR, typically ranging from hundreds to thousands of scans.
Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, baseline correction, and chemical shift referencing.[7][8][13]
Part 2: Advanced 2D NMR Spectroscopy for Complete Structural Elucidation
While 1D NMR provides a foundational understanding, 2D NMR techniques are indispensable for unambiguously connecting the atoms within the molecular structure.[2][3][14]
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[15][16] This is instrumental in tracing out the spin systems within the molecule, such as the protons on the piperidine ring and the ethoxymethyl chain.
Expected COSY Correlations:
Cross-peaks between adjacent protons on the piperidine ring (e.g., H2 with H3, H3 with H4, etc.).
A cross-peak between the two methylene groups of the ethoxymethyl sidechain.
Protocol for COSY Acquisition:
Sample Preparation: Use the same sample prepared for ¹H NMR.
Instrument Setup:
Pulse Sequence: A standard phase-sensitive gradient-selected COSY (gs-COSY) is recommended.
Acquisition Parameters:
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
Number of Increments (t₁): 256-512
Number of Scans per Increment: 2-8
Data Processing: After 2D Fourier transformation, the resulting spectrum is symmetrized. Cross-peaks, which appear off the diagonal, indicate coupled protons.[17]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[18][19][20][21] This is a powerful technique for definitively assigning the ¹H and ¹³C signals of all protonated carbons.
Expected HSQC Correlations:
Each proton signal (except the -NH₂ protons) will show a cross-peak to its corresponding carbon signal. For example, the acetyl methyl protons at ~2.1 ppm will correlate with the acetyl methyl carbon at ~21 ppm.
Protocol for HSQC Acquisition:
Sample Preparation: The sample used for ¹³C NMR is suitable.
Instrument Setup:
Pulse Sequence: A phase-sensitive gradient-selected HSQC experiment is standard.
Acquisition Parameters:
¹H Spectral Width: Same as the ¹H NMR spectrum.
¹³C Spectral Width: Same as the ¹³C NMR spectrum.
Number of Increments (t₁): 128-256
Number of Scans per Increment: 4-16
Data Processing: After 2D Fourier transformation, the resulting spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.
Figure 2: A generalized experimental workflow for NMR sample preparation, data acquisition, and processing.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Jigsaw
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[18][19][22][23][24] This is arguably the most critical experiment for piecing together the entire molecular structure, as it connects the individual spin systems identified by COSY and assigns the quaternary carbons.
Expected Key HMBC Correlations:
The acetyl methyl protons (~2.1 ppm) will show a correlation to the acetyl carbonyl carbon (~170 ppm).
Protons on the piperidine ring will show correlations to adjacent carbons within the ring and to the carbons of the sidechain.
The protons of the ethoxymethyl sidechain will show correlations to the C4 carbon of the piperidine ring.
Protocol for HMBC Acquisition:
Sample Preparation: The same sample used for ¹³C and HSQC is appropriate.
Instrument Setup:
Pulse Sequence: A gradient-selected HMBC experiment is used.
Acquisition Parameters:
The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.
Number of Increments (t₁): 256-512
Number of Scans per Increment: 8-32
Data Processing: Similar to other 2D experiments, the data is processed with a 2D Fourier transform.
The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[25][26][27][28][29] This is crucial for determining the stereochemistry and preferred conformation of the molecule, particularly the orientation of the substituent on the piperidine ring.
Expected NOESY Correlations:
Correlations between axial and equatorial protons on the same carbon of the piperidine ring.
Correlations between axial protons on carbons 1,3 and 1,3,5 to each other.
Correlations between the protons of the ethoxymethyl sidechain and the adjacent protons on the piperidine ring, which will help to establish its orientation (axial vs. equatorial).
Protocol for NOESY Acquisition:
Sample Preparation: The same sample as for ¹H and COSY can be used. Degassing the sample by several freeze-pump-thaw cycles can improve the quality of the data by removing dissolved oxygen, which is paramagnetic and can interfere with the NOE effect.
Instrument Setup:
Pulse Sequence: A phase-sensitive gradient-selected NOESY experiment.
Acquisition Parameters:
A key parameter is the mixing time (d8), which is typically set between 500 ms and 1.5 s for small molecules.
Number of Increments (t₁): 256-512
Number of Scans per Increment: 8-16
Data Processing: The processed 2D spectrum will show cross-peaks between protons that are spatially proximate.
Conclusion: A Validated Structure
By systematically applying this suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone can be achieved. The synergistic nature of these techniques provides a self-validating dataset, ensuring the highest degree of confidence in the final structure. This comprehensive characterization is a critical step in the journey of any novel compound from the laboratory to potential therapeutic applications.
References
Columbia University, Department of Chemistry. HSQC and HMBC - NMR Core Facility. Available from: [Link].
University of Ottawa, Department of Chemistry. NMR Sample Preparation. Available from: [Link].
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link].
Western University, Department of Chemistry. NMR Sample Preparation. Available from: [Link].
eMagRes. NMR Data Processing. Available from: [Link].
Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available from: [Link].
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link].
NMRFx. NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications. Available from: [Link].
Wikipedia. Nuclear Overhauser effect. Available from: [Link].
University of Delaware, Department of Chemistry & Biochemistry. NMR Data Processing Software. Available from: [Link].
Angewandte Chemie International Edition. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link].
SlideShare. Noesy [autosaved]. Available from: [Link].
University of Missouri, Department of Chemistry. NOESY and ROESY. Available from: [Link].
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available from: [Link].
OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link].
The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Available from: [Link].
Australian National University, Research School of Chemistry. HMBC. Available from: [Link].
CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Available from: [Link].
University of Bath, Department of Chemistry. 13C NMR Spectroscopy. Available from: [Link].
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link].
OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available from: [Link].
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link].
Columbia University, Department of Chemistry. COSY - NMR Core Facility. Available from: [Link].
Journal of Magnetic Resonance. Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. Available from: [Link].
Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. Available from: [Link].
University of Wisconsin-Madison, Department of Chemistry. Long-range heteronuclear correlation. Available from: [Link].
Chemistry Steps. DEPT NMR: Signals and Problem Solving. Available from: [Link].
Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Available from: [Link].
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link].
The Journal of Organic Chemistry. Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. Available from: [Link].
The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link].
Organic Letters. CN-HMBC: A Powerful NMR Technique for the Simultaneous Detection of Long-Range 1H,13C and 1H,15N Connectivities. Available from: [Link].
University of Bristol, School of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link].
University of Wisconsin-Madison, Department of Chemistry. 8-TECH-9 Two Dimensional NMR. Available from: [Link].
Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link].
Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available from: [Link].
National Institutes of Health. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link].
Chemistry LibreTexts. 5.1: COSY Spectra. Available from: [Link].
Google Drive. A versatile 1J CH-resolved HSQC pulse scheme for the speedy, accurate and automated determination of one-bond proton-carbon coupling constants.
Executive Summary In modern drug discovery and medicinal chemistry, the selection of appropriate building blocks is paramount for optimizing both the pharmacokinetic and pharmacodynamic profiles of lead compounds. 1-[4-(...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and medicinal chemistry, the selection of appropriate building blocks is paramount for optimizing both the pharmacokinetic and pharmacodynamic profiles of lead compounds. 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a highly versatile primary amine building block. It features an acetylated piperidine core that imparts metabolic stability and a favorable partition coefficient (logP), paired with an ethoxymethyl ether linker that terminates in a primary amine.
This guide provides authoritative, field-proven methodologies for utilizing this specific building block in two cornerstone transformations: Amide Bond Formation and Direct Reductive Amination .
Structural Rationale & Mechanistic Insights
As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does to rationally design experimental conditions.
The primary amine of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is extended from the bulky piperidine ring via a flexible ether linkage (-CH₂-O-CH₂-CH₂-NH₂). This structural design achieves two critical mechanistic advantages:
Unrestricted Nucleophilicity: The spatial extension away from the piperidine core minimizes steric hindrance, rendering the terminal -NH₂ exceptionally nucleophilic. It readily attacks electrophilic centers such as active esters or carbonyls.
Enhanced Solvation: The ether oxygen acts as a hydrogen-bond acceptor, significantly improving the aqueous solubility of the resulting conjugates—a highly desirable trait in PROTAC and peptidomimetic synthesis.
Workflow 1: Amide Bond Formation (HATU-Mediated)
Mechanistic Causality
For coupling this primary amine with carboxylic acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice over traditional carbodiimides (DCC/EDC) or HBTU. The causality lies in the "7-aza effect." HATU generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester intermediate. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (a neighboring-group effect) via hydrogen bonding with the incoming primary amine, accelerating aminolysis kinetics and suppressing epimerization of sensitive substrates[1].
Figure 1: HATU-mediated amide coupling workflow highlighting the generation of the highly reactive HOAt ester.
Self-Validating Protocol: HATU Amide Coupling
This protocol is designed for a 1.0 mmol scale reaction.
Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes.
Self-Validation Step 1: Take a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the carboxylic acid mass and the appearance of the HOAt-active ester mass confirms successful activation. Do not proceed until activation is complete.
Amine Addition: Add 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (1.1 eq) to the activated mixture in a single portion.
Reaction Monitoring: Stir at room temperature for 1–2 hours.
Self-Validation Step 2: Perform TLC (typically 5-10% MeOH in DCM). The primary amine (ninhydrin positive, dark purple) should be completely consumed.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Workflow 2: Direct Reductive Amination (STAB-Mediated)
Mechanistic Causality
Reductive amination converts aldehydes or ketones into secondary amines. For this transformation, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is vastly superior to Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN). The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a remarkably mild reducing agent. It selectively reduces the transiently formed iminium ion without reducing the starting carbonyl compound, allowing for a "direct" one-pot procedure without the need to pre-form an imine[2]. Furthermore, 1,2-Dichloroethane (DCE) is utilized as the optimal solvent due to its ability to facilitate rapid reaction kinetics while maintaining the stability of the STAB reagent.
Figure 2: Direct reductive amination pathway utilizing STAB for selective iminium reduction.
Self-Validating Protocol: Direct Reductive Amination
This protocol is designed for a 1.0 mmol scale reaction.
Glacial Acetic Acid (AcOH) (1.0 eq) — Required for ketones, optional but recommended for aldehydes.
1,2-Dichloroethane (DCE) (10.0 mL)
Step-by-Step Methodology:
Imine Formation: Dissolve the carbonyl compound (1.0 eq) and 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (1.05 eq) in DCE (10.0 mL). If using a ketone substrate, add glacial acetic acid (1.0 eq) to catalyze iminium formation.
Equilibration: Stir the mixture at room temperature for 30 minutes to allow the iminium equilibrium to establish.
Reduction: Add STAB (1.5 eq) portion-wise over 5 minutes to control any mild exotherm.
Reaction Monitoring: Stir at room temperature for 2–12 hours (aldehydes typically require 2 hours; ketones may require overnight stirring).
Self-Validation Step: Spot the reaction on a TLC plate alongside the starting amine. Stain with Ninhydrin and apply heat. The starting primary amine will appear as a dark purple spot. The successful formation of the secondary amine product will shift the Rf and stain a distinct orange/brown color, providing immediate visual validation of the structural change.
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes until gas evolution ceases. Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Quantitative Data Summary
The table below summarizes the expected reaction parameters and yields when utilizing 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone across various coupling scenarios, based on established kinetic behaviors of unhindered primary amines.
Substrate Type
Reaction Type
Reagent System
Time to Completion
Expected Yield
Notes
Aliphatic Carboxylic Acid
Amide Coupling
HATU / DIPEA / DMF
1 - 2 hours
85 - 95%
Rapid aminolysis due to unhindered ether linker.
Aromatic Carboxylic Acid
Amide Coupling
HATU / DIPEA / DMF
2 - 3 hours
80 - 90%
Pre-activation step is critical to prevent guanylation side-reactions.
Aliphatic Aldehyde
Reductive Amination
STAB / DCE
2 - 4 hours
85 - 98%
No AcOH catalyst required; highly selective reduction.
Sterically Hindered Ketone
Reductive Amination
STAB / AcOH / DCE
12 - 24 hours
60 - 75%
Requires 1.0 eq AcOH to drive iminium formation prior to reduction.
References
[1] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at:
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed (National Institutes of Health). Available at:
[2] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ScienceMadness. Available at:
Application Note: Preparation, Validation, and Storage Protocols for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone Stock Solutions
Introduction & Physicochemical Profiling 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (C₁₀H₂₀N₂O₂) is a highly versatile aliphatic amine-containing building block, frequently utilized in the synthesis of targeted...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Profiling
1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (C₁₀H₂₀N₂O₂) is a highly versatile aliphatic amine-containing building block, frequently utilized in the synthesis of targeted therapeutics such as kinase inhibitors. The molecule features a primary amine, an ether linkage, and an acetylated piperidine ring.
Handling this compound requires a deep understanding of its physicochemical liabilities. The primary amine is highly nucleophilic and basic, making the compound susceptible to degradation via atmospheric interactions. Establishing a rigorous, self-validating protocol for stock solution preparation is critical to maintaining structure-activity relationship (SAR) integrity during downstream biological or chemical assays.
Highly basic; rapidly reacts with atmospheric CO₂ to form carbamates. Requires inert gas handling.
Acetylated Piperidine
Neutral Amide
Stable under physiological pH; susceptible to extreme acid/base hydrolysis.
Solubility (DMSO)
>50 mg/mL
Excellent for high-concentration master stocks, but vulnerable to DMSO water uptake.
Solubility (Aqueous)
Moderate to High
Suitable for in vitro assay dilutions; requires continuous monitoring for kinetic precipitation.
Causality in Solvent Selection & Environmental Control
When preparing master stock solutions, the choice of solvent and the ambient environment dictate the long-term viability of the compound. As a Senior Application Scientist, I emphasize two critical degradation pathways that must be mitigated:
The Carbon Dioxide Liability : Primary amines readily undergo nucleophilic attack on atmospheric carbon dioxide (CO₂), leading to the formation of stable carbamate salts (). This reaction not only depletes the active free-base concentration but drastically alters the compound's solubility and target-binding kinetics. Therefore, all dissolution steps must occur under an inert Argon (Ar) or Nitrogen (N₂) atmosphere.
The Hygroscopic DMSO Liability : Dimethyl sulfoxide (DMSO) is the industry standard for high-throughput screening stocks. However, anhydrous DMSO is highly hygroscopic. Exposure to ambient humidity leads to rapid water uptake. As demonstrated by, water uptake in DMSO synergistically enhances compound precipitation and accelerates degradation, particularly when the solution is subjected to repeated freeze-thaw cycles. Solute exclusion during freezing forces the compound into highly concentrated micro-pockets, leading to irreversible precipitation.
Step-by-Step Preparation Protocol (10 mM Master Stock)
This protocol is designed to produce 1.0 mL of a 10 mM master stock solution while mitigating oxidation, carbamate formation, and hydrolysis.
Prerequisites:
Anhydrous DMSO (≥99.9% purity, stored over molecular sieves)
Analytical balance (0.01 mg readability)
Argon or Nitrogen gas line
Single-use, low-bind Matrix™ or microcentrifuge tubes
Step 1: Thermal Equilibration
Allow the sealed vial of solid 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
Step 2: Inert Weighing
Inside a glove box or under a gentle, continuous stream of inert gas, weigh exactly 2.00 mg of the compound into an amber glass vial.
Step 3: Dissolution
Add exactly 1.00 mL of anhydrous DMSO to the vial. Cap immediately.
Step 4: Homogenization
Vortex the vial gently for 30 seconds. If dissolution is incomplete, apply low-energy bath sonication for no more than 1–2 minutes. Causality: Prolonged sonication generates localized heat, which can drive unwanted side reactions in the presence of trace impurities.
Step 5: Aliquoting
Dispense 50 µL aliquots into single-use tubes. Causality: Single-use aliquots completely eliminate freeze-thaw cycles, preserving the initial purity of the stock over long-term storage.
Step 6: Inert Sealing
Purge the headspace of each aliquot tube with Argon gas for 3 seconds before capping tightly.
Experimental Workflow
Workflow for the preparation and validation of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone.
Quality Control & Self-Validating System
A protocol is only as good as its validation. To ensure the stock solution is biologically active and chemically intact, the following self-validating checks must be performed on a random aliquot from each batch:
Mass Spectrometry (The +44 Da Check) : Run a baseline LC-MS/UV chromatogram. The dominant mass peak must be m/z 201.1 [M+H]⁺ .
Self-Validation: Look specifically for a peak at m/z 245.1 [M+CO₂+H]⁺ . The presence of this +44 Da mass shift is a direct biomarker of carbamate formation, proving that the inert atmosphere failed during preparation. If this peak exceeds 2% relative abundance, the batch must be rejected.
Kinetic Solubility via Nephelometry : Early understanding of stability deficiencies in aqueous buffers is critical for downstream biological assays (). Dilute a 2 µL aliquot of the DMSO stock into 198 µL of PBS (pH 7.4) to simulate a 1% DMSO assay condition. Measure the absorbance at 620 nm. A spike in optical density (turbidity) indicates that the compound has crashed out of solution, signaling that the stock concentration is artificially high or the solvent has absorbed too much water.
Storage & Shelf Life Guidelines
Table 2: Storage Conditions & Expected Shelf Life
State / Format
Temperature
Atmosphere
Container
Estimated Shelf Life
Solid Powder
-20°C
Desiccated, Argon
Amber Glass
> 2 Years
DMSO Stock (10 mM)
-80°C
Argon Purged
Matrix™ Tubes
6 - 12 Months
Aqueous Working Sol.
4°C
Ambient
Low-bind Tubes
< 24 Hours (Prepare Fresh)
Note: Never return a thawed aliquot to the freezer. Discard any remaining volume after the day's experiments to maintain absolute data reproducibility.
References
Shim, J.-G., Lee, J., Jung, J.-K., & Kwak, N.-S. (2020). "Substituent Effect in the Reaction of Carbon Dioxide with Amine-Based Absorbent." Journal of Environmental Sciences (KoreaScience). URL:[Link]
Popa-Burke, I. G., Issakova, O., Arroway, J. D., et al. (2013). "The Effect of Initial Purity on the Stability of Solutions in Storage." Journal of Biomolecular Screening, 18(10), 1173-1182. URL:[Link]
Application
Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Instrument Platform: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) Executive Summary The structur...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals
Instrument Platform: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS)
Executive Summary
The structural elucidation of small-molecule pharmacophores is a critical bottleneck in metabolite identification (MetID) and pharmacokinetic profiling. The compound 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (Chemical Formula: C₁₀H₂₀N₂O₂) represents a highly functionalized building block containing three distinct fragmentation domains: an N-acetylpiperidine core, an aliphatic ether linkage, and a terminal primary amine.
Electrospray ionization (ESI) is a low-energy, "soft" ionization technique ideal for generating intact molecular ions of such easily ionizable biological and drug-like molecules without premature in-source fragmentation[1]. This application note provides an authoritative, self-validating protocol for the MS/MS structural characterization of this molecule, detailing the causality behind its gas-phase dissociation pathways.
Mechanistic Principles of Gas-Phase Fragmentation
Understanding the specific fragmentation behavior of a molecule requires analyzing its proton affinity and the lability of its functional groups. In positive ion mode, N-acetylpiperidine derivatives and primary amines readily accept protons, yielding strong [M+H]⁺ signals prior to targeted activation[2].
For 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone, the primary aliphatic amine (pKa ~9.5) is the most basic site, making it the primary locus of protonation, yielding a robust precursor ion at m/z 201.1603 . Upon Collision-Induced Dissociation (CID), the molecule undergoes several predictable, mechanistically driven cleavages:
Amine-Driven Neutral Loss (m/z 184.13): The terminal amine undergoes a characteristic neutral loss of ammonia (-17 Da). This is driven by the formation of a stabilized terminal carbocation or alkene, a hallmark of aliphatic primary amines.
Ether Cleavage (m/z 140.11 & m/z 62.06): Soft ionization techniques effectively preserve delicate ether linkages prior to targeted collision[3]. During CID, charge-mediated inductive cleavage of the -CH₂-O-CH₂- bond occurs. If the charge is retained on the piperidine core, the molecule expels 2-aminoethanol (-61 Da), forming a resonance-stabilized 1-acetyl-4-methylenepiperidinium ion (m/z 140.11). Alternatively, charge retention on the side chain yields the protonated 2-aminoethanol fragment (m/z 62.06).
Amide Cleavage (m/z 159.15): The N-acetyl group undergoes a classic four-membered cyclic transition state to expel neutral ketene (CH₂=C=O, -42 Da). This pathway requires higher collision energies compared to ether cleavage.
Figure 1: ESI-MS/MS fragmentation pathways of the target N-acetylpiperidine derivative.
Quantitative Fragment Data Summary
Accurate mass measurements are critical for distinguishing isobaric interferences. The table below summarizes the theoretical exact masses for the precursor and its dominant product ions.
Ion Type
Structural Assignment
Neutral Loss
Formula
Exact Mass (m/z)
Precursor
[M+H]⁺
None
C₁₀H₂₁N₂O₂⁺
201.1603
Fragment 1
[M+H - NH₃]⁺
Ammonia (-17.0265 Da)
C₁₀H₁₈NO₂⁺
184.1338
Fragment 2
[M+H - C₂H₂O]⁺
Ketene (-42.0106 Da)
C₈H₁₉N₂O⁺
159.1497
Fragment 3
[M+H - C₂H₇NO]⁺
2-Aminoethanol (-61.0528 Da)
C₈H₁₄NO⁺
140.1075
Fragment 4
[M+H - C₂H₂O - C₂H₇NO]⁺
Ketene + 2-Aminoethanol (-103.0634 Da)
C₆H₁₂N⁺
98.0969
Fragment 5
[C₂H₈NO]⁺ (Side chain)
1-Acetyl-4-methylenepiperidine
C₂H₈NO⁺
62.0606
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural annotation, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates causality-driven parameter selection and built-in quality control gates.
System Suitability and Quality Control (QC)
Causality: Before analyzing the target, the instrument's mass accuracy and fragmentation efficiency must be verified to prevent false-negative fragment annotations.
Step 1 (Calibration): Infuse a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 5 ppm.
Step 2 (Blank Injection): Inject 5 µL of initial mobile phase (95% H₂O / 5% MeCN with 0.1% Formic Acid). Validation Gate: The extracted ion chromatogram (XIC) for m/z 201.1603 must show a signal-to-noise ratio of < 3:1 to confirm zero system carryover.
Sample Preparation
Causality: Formic acid acts as an abundant proton source in the ESI droplet, driving the equilibrium toward the [M+H]⁺ state and maximizing the ionization efficiency of the primary amine.
Step 1: Dissolve 1 mg of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Step 2: Dilute the stock to a final working concentration of 1 µg/mL using 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
LC-MS/MS Acquisition Parameters
Causality: A stepped collision energy (CE) approach is mandatory. The ether C-O bond is highly labile and fragments at low energies, whereas the N-acetyl amide bond requires higher energy to achieve the transition state for ketene loss. Utilizing a stepped CE ensures all structural domains are captured in a single composite MS/MS spectrum.
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Ionization: ESI Positive Mode. Spray voltage: +3.5 kV. Capillary temperature: 275 °C.
Normalized Collision Energy (NCE): Stepped at 15, 25, and 35 eV.
Figure 2: Self-validating LC-MS/MS workflow for structural elucidation.
Data Interpretation and Validation
Step 1: Extract the precursor ion (m/z 201.1603 ± 5 ppm).
Step 2: Evaluate the MS/MS spectrum for the presence of the diagnostic m/z 140.11 ion. The presence of this ion definitively validates the position of the ether linkage relative to the piperidine ring.
Step 3: Perform Neutral Loss Scanning for -42 Da (ketene) to confirm the presence and integrity of the N-acetyl functional group[1].
References[2] Real-Time Monitoring of Reactions by Headspace Sampling under Ambient Mass Spectrometric Conditions. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr8v6K7tq5KDah2YQMYOev4liK4tpem-bUP1kf3vcZT6IvjrXc5fQacqppeiq9KHe6q4M2Ln6Vir0PJXKpbxmkho4wliZEjQLglx2mBcQ1709llXEMaJsFMPa8LXiUmvdGH2pR5RiOJmlED6pRZ4w=[3] Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj4Jo82fAtu3l7G6Tp2mkeQMGqhSiKBntIvwkc1v7DsapfJVqqqvMdIWzAG-HBHSQugd40ivV-KQ3VrfbwzjlO9Wrqo7uJJR7laAsKdDxLeRC08ANhgnl5ipll5u8KifhY9X5i2wPVIXiKcUo=[1] Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. Society for Redox Biology and Medicine.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5MKMf1kzCUY4qmR48ZSYAW25uAgbWKRPDeACtkCsCPg5shScs0vZyvD3BRcloRavj1yV8G4FBEwXIiahpgU1YxlDBhEf3e4ZERoC-MPTjNVA1_1wn_GtTxBuwFy9rW00bjgUxCFsMg7WKREuC06lZTAYBpe1b_EXGGsavZqVC3oYssDgVpirMuy7QCUlJtQ8roA==
An in-depth technical guide to developing, optimizing, and validating high-throughput screening (HTS) cascades utilizing 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (AEPE) as a pharmacological probe. Mechanistic...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide to developing, optimizing, and validating high-throughput screening (HTS) cascades utilizing 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (AEPE) as a pharmacological probe.
Mechanistic Rationale & Probe Design
The compound 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (AEPE) serves as a highly versatile aminergic pharmacophore in neuroreceptor drug discovery. The structural causality of this molecule dictates its interaction profile: the primary amine terminal of the ethoxymethyl group is designed to form a critical salt bridge with the conserved aspartate residue (e.g., Asp3.32) found in the orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs). Concurrently, the N-acetylated piperidine ring provides the necessary steric bulk and lipophilicity to stabilize the receptor in a specific conformational state, preventing constitutive activation.
However, screening piperidine derivatives presents a distinct analytical challenge. These scaffolds often exhibit intrinsic, short-lived autofluorescence in the UV-Vis spectrum, which can severely convolute data and produce false positives in standard fluorescence intensity assays . To establish a self-validating and artifact-free HTS system, we must employ a dual-assay orthogonal cascade.
The primary screen utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By introducing a microsecond-scale delay (typically 50–100 µs) before signal acquisition, TR-FRET effectively eliminates the short-lived background autofluorescence generated by the compound library and assay plastics, yielding superior signal-to-noise ratios and robust screening windows , .
Hits identified in the primary biochemical screen are subsequently validated using a cell-based FLIPR (Fluorometric Imaging Plate Reader) Calcium 5 assay . This functional assay measures intracellular calcium mobilization triggered by Gq-coupled receptor activation, allowing researchers to definitively classify AEPE analogs as agonists, partial agonists, or antagonists based on real-time kinetic flux .
Figure 1: High-throughput screening workflow from compound preparation to lead validation.
Quantitative Assay Validation
To ensure the screening cascade meets the rigorous statistical standards outlined in the NIH Assay Guidance Manual , assay performance metrics were evaluated in 384-well microtiter plates. The ratiometric nature of TR-FRET inherently corrects for well-to-well volume variations, while the proprietary quenching dye in the FLIPR kit reduces extracellular background, culminating in highly reproducible Z'-factors [[1]]([Link]), .
Assay Type
Detection Readout
Z'-Factor
S/B Ratio
Intra-plate CV (%)
Pharmacological Output
TR-FRET Binding
Ratiometric (665/620 nm)
0.82
15.4
< 5.0%
Target Binding Affinity (
Ki
)
FLIPR Calcium 5
Kinetic Fluorescence (RFU)
0.75
8.2
< 8.0%
Functional Activity (
EC50/IC50
)
Experimental Protocols
Protocol A: TR-FRET Competitive Binding Assay
This protocol details a homogeneous, no-wash competitive binding assay to evaluate the affinity of AEPE against a Terbium-labeled target receptor.
Reagent Preparation: Prepare 1X assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.05% BSA). The inclusion of BSA is critical to prevent non-specific binding of the lipophilic piperidine moiety to the microplate walls .
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of AEPE derivatives (solubilized in 100% DMSO) into a black, low-volume 384-well plate. This minimizes volume variance and limits final DMSO concentration to <1%, preserving receptor integrity .
Target & Tracer Addition: Add 5 µL of Terbium cryptate-labeled GPCR membrane preparation (Donor) followed immediately by 5 µL of a red-acceptor (d2 or XL665) labeled tracer ligand.
Incubation: Centrifuge the plate at 1000 × g for 1 minute to remove bubbles. Incubate in the dark at room temperature for 2 hours to reach thermodynamic binding equilibrium.
Detection: Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor at 337 nm. Following a 50 µs delay, measure the emission of the donor at 620 nm and the acceptor at 665 nm [[2]]([Link]).
Self-Validating Data Analysis: Calculate the ratiometric signal
(620 nm665 nm×10,000)
. This mathematical normalization corrects for any inner-filter effects or optical quenching caused by the test compounds .
To functionally validate the hits, this orthogonal assay measures intracellular calcium flux, confirming whether the AEPE derivatives induce or block receptor signaling.
Cell Plating: Seed target-expressing HEK293 cells at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in a 5% CO₂ humidified environment to establish a confluent monolayer .
Dye Loading: Remove the cell plates from the incubator. Without removing the culture media (to prevent cell wash artifacts), add an equal volume (25 µL) of FLIPR Calcium 5 Loading Buffer. This buffer contains a fluorogenic calcium indicator and a proprietary extracellular quenching dye .
Incubation: Incubate the plates for 1 hour at 37°C. During this phase, intracellular esterases cleave the AM-ester groups of the dye, trapping the active fluorophore inside the cytoplasm .
Baseline Measurement & Compound Addition: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence for 10 seconds. Automatically dispense 12.5 µL of AEPE compounds. Critical causality note: The dispense speed and height must be optimized to ensure rapid, homogeneous mixing without shearing the delicate cell monolayer, which would artificially spike calcium levels .
Kinetic Read: Monitor fluorescence (Excitation 485 nm / Emission 525 nm) continuously for 3 minutes to capture the peak intracellular calcium flux associated with Gq-coupled signaling .
References
Sino Biological. How TR-FRET Empower High-Throughput Screening. Available at:[Link]
Markossian S, Grossman A, Baskir H, et al. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]
Degorce F, Card A, Soh S, et al. HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Bentham Open. Available at:[Link]
DCReport. Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Available at:[Link]
NIH PubMed Central. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Available at:[Link]
NIH PubMed Central. A General TR-FRET Assay Platform for High-Throughput Screening. Available at:[Link]
Technical Support Center: Synthesis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone. Here, we address com...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone. Here, we address common challenges, offer troubleshooting strategies, and present optimized protocols to improve overall yield and purity.
Introduction: Synthetic Strategy Overview
The synthesis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize impurity formation. A common and effective retrosynthetic approach involves dissecting the molecule into key building blocks, which points to a logical forward synthesis.[1][2][3][4][5]
A robust synthetic route typically begins with a commercially available, N-protected 4-(hydroxymethyl)piperidine. The synthesis proceeds through three key transformations:
Ether Formation: Introduction of a protected two-carbon aminoethyl unit onto the hydroxyl group.
Amine Deprotection & Formation: Conversion of the protected nitrogen functionality to a primary amine.
N-Acetylation: Selective acetylation of the piperidine nitrogen.
This guide will focus on a common pathway utilizing an azide intermediate for its high efficiency and reliable conversion to the primary amine.
Caption: A common synthetic route to the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Ether Formation (Williamson Synthesis)
Q1: My yield for the Williamson ether synthesis step is consistently low (<60%). What are the likely causes and how can I improve it?
A1: Low yields in this step often stem from incomplete deprotonation of the alcohol, poor reactivity of the electrophile, or competing side reactions. Here is a breakdown of critical parameters to investigate:
Causality of Base and Solvent Choice: The Williamson ether synthesis is a classic S(N)2 reaction.[6][7][8][9] Its success hinges on generating a potent nucleophile (the alkoxide) from the starting alcohol.
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating alcohols. Ensure you are using a fresh bottle of NaH (60% dispersion in mineral oil is standard). Older NaH can be less reactive due to surface oxidation. The reaction is typically performed by adding the alcohol solution to the NaH suspension at 0 °C to control the initial exothermic reaction and hydrogen gas evolution.
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are essential.[7] Water contamination will quench the NaH and the alkoxide, halting the reaction. Ensure your solvent is rigorously dried before use.
Electrophile Quality: The two-carbon azide source, such as 1-bromo-2-azidoethane or a corresponding tosylate, must be pure. Tosylates or mesylates are often better leaving groups than halides and can improve reaction rates.[6][8]
Temperature and Reaction Time: While initial deprotonation is done at 0 °C, the subsequent S(_N)2 reaction often requires heating. Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is consumed slowly at room temperature, gently heating the reaction to 40-50 °C can significantly increase the rate.
Technical Support Center: Troubleshooting DMSO Solubility for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the solubility of highly functionalized piperidine derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the solubility of highly functionalized piperidine derivatives. The compound 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone presents a unique solvation challenge due to its combination of a tertiary amide, an ether linkage, and a highly reactive primary aliphatic amine.
While Dimethyl Sulfoxide (DMSO) is the gold standard for preparing organic stock solutions, the specific chemical topology of this molecule makes it susceptible to environmental degradation and complex solvation dynamics. This guide is designed to help you diagnose, understand, and resolve these solubility issues through field-proven, mechanistically grounded protocols.
Diagnostic Workflow
Before altering your experimental parameters, use the following decision tree to identify the root cause of your solubility failure.
Fig 1. Diagnostic decision tree for identifying DMSO solubility bottlenecks.
Q1: My compound was perfectly soluble yesterday, but today the DMSO stock is cloudy and gel-like. What happened?
The Causality: Your primary amine has reacted with atmospheric carbon dioxide.
The 2-amino-ethoxymethyl group contains a highly nucleophilic primary amine. When exposed to air, primary amines rapidly absorb CO₂ to form zwitterionic intermediates, which subsequently rearrange into carbamic acids or carbamate salts[1]. While the free amine is highly soluble in DMSO, the resulting carbamate species forms strong intermolecular ionic networks that are highly insoluble in aprotic solvents, leading to immediate precipitation or gelation[2].
Q2: I purchased the Hydrochloride (HCl) salt form of this compound. It refuses to dissolve in anhydrous DMSO, even at 10 mM. Why?
The Causality: Dipolar aprotic solvent limitations.
DMSO has a high dielectric constant (~47) and solvates cations exceptionally well via its partially negative oxygen atom. However, the positive charge on the sulfur atom is sterically hindered by the two methyl groups. Consequently, DMSO is notoriously poor at solvating small, "hard" anions like chloride. If your compound is an HCl salt, the crystalline lattice energy between the protonated amine and the chloride ion is too strong for anhydrous DMSO to overcome without a protic co-solvent to hydrate the chloride.
Q3: The solution is completely clear, but it is highly viscous, making accurate pipetting impossible. How do I fix this?
The Causality: Extensive hydrogen-bonding networks.
This molecule contains a hydrogen-bond donor (primary amine) and multiple hydrogen-bond acceptors (ether oxygen, amide carbonyl). At high concentrations (typically >50 mM), these molecules can polymerize via non-covalent hydrogen bonding, drastically increasing the kinematic viscosity of the DMSO solution. To resolve this, you must either gently heat the solution to 37°C prior to pipetting (to break the H-bonds) or prepare a less concentrated stock.
Q4: My DMSO bottle was stored in the chemical cabinet, and the compound won't dissolve at room temperature.
The Causality: Solvent freezing.
Pure DMSO has a relatively high freezing point of 18.5 °C. If your laboratory is heavily air-conditioned or cool, the solvent may contain microscopic ice crystals of frozen DMSO, drastically reducing its solvating power. Always ensure your DMSO is equilibrated to at least 25 °C before use.
Mechanistic Pathway of Degradation
To fully understand the "cloudy stock" phenomenon, it is critical to visualize the chemical degradation pathway occurring in your vial.
Fig 2. Mechanism of CO2-induced carbamate precipitation in DMSO.
Quantitative Solubility Parameters
Use the following table to benchmark your expected solubility based on the physical form of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone and your solvent conditions.
Compound Form
Solvent Condition
Max Soluble Concentration
Visual Indicator of Failure
Recommended Action
Free Base
Anhydrous DMSO (Argon purged)
> 100 mM
Viscous clear liquid
Dilute to ≤ 50 mM or warm to 37°C
Free Base
Ambient DMSO (Exposed to air)
< 10 mM
White cloudy suspension
Discard; prepare fresh under Argon
HCl Salt
Anhydrous DMSO
~ 5 - 10 mM
Undissolved white powder
Proceed to Protocol B
HCl Salt
DMSO + 2% v/v H₂O
> 50 mM
None (Clear solution)
Standardize assay for 2% water tolerance
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, follow these step-by-step methodologies to overcome the solubility barriers.
Protocol A: Preparation of CO₂-Free DMSO Stocks (For Free Base Forms)
Objective: Prevent carbamate formation by eliminating atmospheric CO₂ exposure.
Solvent Preparation: Procure a fresh, sealed ampoule of anhydrous DMSO (≥99.9% purity). Do not use a bottle that has been opened and stored on the benchtop, as it will have absorbed moisture and CO₂.
Inert Atmosphere: Perform the dissolution inside a glovebox or use a Schlenk line to purge the vial with Argon gas.
Weighing: Rapidly weigh the 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone into an amber glass vial. Cap immediately with a septum.
Injection: Using a purged syringe, inject the anhydrous DMSO through the septum into the vial.
Agitation: Vortex the solution for 30 seconds. The solution should be completely clear.
Validation Step: Extract a 10 µL aliquot and expose it to ambient air on a glass slide for 10 minutes. If the bulk stock remains clear but the slide aliquot turns cloudy, your inert technique was successful, and the compound is actively reacting with air as expected.
Storage: Store the stock solution at -20°C under Argon. Thaw completely to 25°C before opening the vial for subsequent use.
Protocol B: Solubilizing Recalcitrant Salt Forms
Objective: Overcome the high lattice energy of the hydrochloride salt without compromising downstream biological or chemical assays.
Temperature Adjustment: Place the vial containing the DMSO and the undissolved HCl salt into a thermomixer set to 37°C. Shake at 800 RPM for 15 minutes.
Sonication: If powder remains, place the vial in an ultrasonic water bath (maintained at room temperature to avoid degrading the compound) for 5 minutes. The cavitation energy helps break the crystal lattice.
Co-Solvent Addition (Critical Step): If the compound remains insoluble, the aprotic nature of DMSO is failing to solvate the chloride ions. Add 1% to 2% (v/v) LC-MS grade Water to the DMSO.
Validation Step: Vortex for 60 seconds. The addition of trace water provides the necessary protic environment to hydrate the chloride anion, instantly collapsing the lattice and clearing the solution. Note: Ensure your downstream application (e.g., cell culture or enzymatic assay) can tolerate this trace amount of water.
References
C. A. Qiao et al. (2022). Operating procedures and evaluation of a carbon capture pilot plant. Lund University Publications. Available at: [Link]
S. N. V. K. Aki et al. (2015). In Situ Nuclear Magnetic Resonance Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Non-aqueous Systems: Evidence for the Formation of Carbamic Acids and Zwitterionic Species. Energy & Fuels - ACS Publications. Available at:[Link]
Technical Support Center: A Guide to Preventing Chemical Degradation of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone During Long-Term Storage
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for maintaining the stability and integrity of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone....
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for maintaining the stability and integrity of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone. We will delve into the primary degradation pathways, establish best practices for long-term storage, and offer detailed troubleshooting protocols to address common stability challenges. Our approach is grounded in established principles of chemical stability to ensure the reliability and reproducibility of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone.
Q1: What are the primary chemical degradation pathways for this molecule?
A1: The structure of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone contains several functional groups susceptible to degradation. The two most significant pathways are oxidation and hydrolysis.
Oxidation: The primary amine (-NH2) and the tertiary amine within the piperidine ring are susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen and accelerated by exposure to light or the presence of trace metal ions.[3][4] Oxidative degradation can lead to the formation of various byproducts, including imines, aldehydes, and N-oxides, which may be colored.[2][5]
Hydrolysis: The molecule contains an ether linkage (-O-CH2-) and an amide linkage (-C(O)N-). While ethers are generally stable, they can be cleaved under harsh acidic conditions.[6] Amides are significantly more stable than esters but can undergo hydrolysis under strongly acidic or basic conditions, which cleaves the acetyl group to yield the corresponding piperidine and acetic acid.[7][8] The presence of moisture is a critical factor for this degradation pathway.[9]
Q2: What are the optimal storage conditions for the solid (neat) compound?
A2: To minimize degradation, the solid compound should be stored with strict environmental controls. We recommend the conditions outlined in the table below. The primary goal is to exclude oxygen, moisture, and light.
Q3: How should I prepare and store solutions of this compound for experimental use?
A3: Solutions are generally more susceptible to degradation than the solid-state compound. For short-term storage, use a high-purity, anhydrous, aprotic solvent. If an aqueous buffer is required, it should be freshly prepared, degassed by sparging with an inert gas (like argon or nitrogen) to remove dissolved oxygen, and maintained at a slightly acidic to neutral pH. Store solutions at low temperatures (2-8°C or -20°C) in tightly sealed vials with minimal headspace. For long-term storage, aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q4: I've noticed my sample has turned a pale yellow. What does this indicate?
A4: A change in color, typically to yellow or brown, is a common visual indicator of degradation, particularly oxidation.[1] Amine compounds are known to form colored impurities upon oxidation. If you observe discoloration, you should re-analyze the purity of the sample by a suitable analytical method, such as HPLC or LC-MS, before use.
Q5: How can I confirm the purity and integrity of my stored material?
A5: Regular analytical testing is the only definitive way to confirm purity. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[10] This involves using a method that can separate the intact parent compound from its potential degradation products. For initial characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weight information.[11][12]
Part 2: Proactive Stability Management & Recommended Protocols
This section provides detailed protocols for storage and analysis to proactively manage the stability of your compound.
Table 1: Recommended Long-Term Storage Conditions
Parameter
Recommended Condition
Rationale & Causality
Temperature
2-8°C (Refrigerated) or -20°C (Frozen)
Lowering the temperature significantly reduces the rate of all chemical reactions, including oxidation and hydrolysis.[1][13] For very long-term storage, -20°C is preferable.
Atmosphere
Inert Gas (Argon or Nitrogen)
The exclusion of oxygen is critical to prevent the oxidative degradation of the primary and tertiary amine functionalities.[1][14]
Moisture
Desiccated Environment
Amines can be hygroscopic.[9] Preventing moisture absorption is essential to inhibit hydrolysis of the amide and ether linkages.[7]
Light
Amber Glass Vial or Light-Blocking Container
Exposure to light, especially UV wavelengths, can provide the energy to initiate and accelerate oxidative degradation pathways.[15]
Container
Tightly Sealed, High-Quality Glass Vial
Prevents exposure to atmospheric oxygen and moisture. Glass is generally preferred over plastic for long-term storage of organic compounds to avoid leaching.[9]
This protocol provides a starting point for developing a method to assess the purity of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone.
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Rationale: The C18 column provides good retention for this moderately polar compound. The formic acid in the mobile phase helps to protonate the amine groups, leading to sharper peaks and better chromatographic performance. A gradient elution is used to ensure that any potential degradation products, which may have different polarities, are separated from the parent peak.[10]
Part 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability-related issues.
Scenario: Unexpected Peaks Observed in HPLC Chromatogram
You analyze a sample from long-term storage and observe one or more new peaks that were not present in the initial analysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for new impurities.
Step-by-Step Investigation:
Characterize the Impurity: The first and most critical step is to identify the unknown peak. Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The molecular weight of the impurity provides crucial clues to its identity.
If M+16 or M+32: This strongly suggests oxidation (addition of one or two oxygen atoms).
If M-42: This suggests hydrolysis of the acetyl group (loss of C2H2O).
If M+18: This could indicate hydrolysis of a different bond or formation of a hydrate.
Review Storage History: Examine the storage log for the sample. Was the vial properly sealed? Was it stored under an inert atmosphere? Was it exposed to light or elevated temperatures? Correlate any deviations from the recommended protocol with the likely degradation pathway.
Perform Forced Degradation Study (Optional but Recommended): To confirm the identity of a degradation product, you can intentionally stress a small amount of fresh, pure material.[16] For example:
Oxidative Stress: Dissolve the sample in a solvent and bubble air through it or add a small amount of 3% hydrogen peroxide.
Hydrolytic Stress: Dissolve the sample in solutions of mild acid (e.g., 0.1 M HCl) and mild base (e.g., 0.1 M NaOH) and heat gently.[16]
Compare the retention times of the peaks generated in the forced degradation study with the unknown peak in your stored sample. A match confirms the degradation pathway.
Part 4: Key Degradation Pathways
Understanding the underlying chemistry is key to prevention. The following diagram illustrates the most probable degradation reactions.
Caption: Potential degradation pathways.
References
Kafle, A., & Pelmus, M. (2015). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Available at: [Link]
Driessen, A. J., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. Available at: [Link]
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
Rahman, M. A., & Kim, S. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines. Available at: [Link]
Goff, G. S., & Rochelle, G. T. (2006). Oxidative Degradation of Amines With High-Temperature Cycling. Industrial & Engineering Chemistry Research. Available at: [Link]
Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia. Available at: [Link]
Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. Available at: [Link]
Duggirala, N. (2021). Understanding the chemical basis of drug stability and degradation. European Pharmaceutical Review. Available at: [Link]
Al-Absi, M. A., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Applied Sciences. Available at: [Link]
Oue, T., et al. (2020). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. Applied and Environmental Microbiology. Available at: [Link]
Idem, R., et al. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]
Wikipedia. (n.d.). Piperidine. Available at: [Link]
Davis, M. D., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health. Available at: [Link]
Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Available at: [Link]
Aronoff, M. R., et al. (2022). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science. Available at: [Link]
Gebald, C., et al. (2020). Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. ACS Omega. Available at: [Link]
van Tomme, S. R., et al. (2004). The effect of the linker on the hydrolysis rate of drug-linked ester bonds. Journal of Controlled Release. Available at: [Link]
Gampa, V. R., et al. (2023). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Journal of Applied Pharmaceutical Science. Available at: [Link]
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Schettgen, T., et al. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program HBM4EU. Wageningen University & Research. Available at: [Link]
Chemlin. (n.d.). 1-(4-(1-aminoethyl)piperidin-1-yl)-2-(quinolin-6-yl)ethanone. Available at: [Link]
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. Available at: [Link]
Alagarsamy, V., & Chitra, K. (2021). Forced Degradation Studies of Neohesperidin by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
ResearchGate. (n.d.). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Available at: [Link]
Technical Support Center: Optimizing LC-MS for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Welcome to the technical support guide for the LC-MS analysis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the LC-MS analysis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method development, optimization, and troubleshooting. The information herein is grounded in established scientific principles and field-proven insights to ensure robust and reliable analytical outcomes.
Understanding the Analyte: Key Physicochemical Properties
The molecule possesses a piperidine ring, a primary amine, and an ether linkage, making it a relatively polar and basic compound. These characteristics are central to selecting the appropriate Liquid Chromatography (LC) and Mass Spectrometry (MS) conditions. The primary amine is readily protonated, making positive ion electrospray ionization (ESI) the logical choice for detection.
Initial LC-MS Method Parameters
This section provides a robust starting point for your method development. These parameters are based on best practices for analyzing polar, basic compounds.
Liquid Chromatography (LC) Parameters
Given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase chromatography (RPC) approach with a polar-embedded or polar-endcapped column is recommended.[1] HILIC is particularly well-suited for retaining and separating highly polar compounds.[2]
Parameter
Recommendation
Rationale and In-Depth Explanation
Column
HILIC (e.g., Amide, Z-HILIC) or Polar-Embedded RPC (e.g., C18 with polar modification)
HILIC columns provide retention for polar analytes that would otherwise have little to no retention on traditional C18 columns.[1][2] A polar-embedded RPC column offers an alternative by providing a different selectivity.
Mobile Phase A
Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Ammonium formate acts as a buffering agent to maintain a consistent pH, which is critical for reproducible retention of ionizable compounds. Formic acid aids in the protonation of the primary amine, enhancing ionization efficiency in positive mode ESI.[3]
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Acetonitrile is a common organic solvent in HILIC and RPC. The presence of formic acid in the organic phase helps maintain a consistent pH throughout the gradient.
Gradient
Start with a high percentage of organic phase (e.g., 95% B) and ramp down to a lower percentage (e.g., 40% B) over 5-10 minutes.
In HILIC, a higher organic content in the mobile phase leads to stronger retention of polar analytes. The gradient is therefore reversed compared to traditional RPC.
Flow Rate
0.3 - 0.5 mL/min (for standard 2.1 mm ID columns)
These flow rates are typical for standard analytical LC-MS applications and are compatible with ESI.
Column Temperature
30 - 40 °C
Maintaining a consistent column temperature is crucial for stable retention times.[4] Elevated temperatures can also improve peak shape by reducing mobile phase viscosity.
Injection Volume
1 - 5 µL
Keeping the injection volume small helps to prevent peak distortion and column overload.[4]
Sample Solvent
Initial mobile phase composition or a weaker solvent
Dissolving the sample in a solvent stronger than the initial mobile phase can lead to poor peak shape, including splitting and fronting.[5][6]
Mass Spectrometry (MS) Parameters
Positive ion electrospray ionization (ESI) is the preferred method for this analyte due to the presence of the basic primary amine.
Parameter
Recommendation
Rationale and In-Depth Explanation
Ionization Mode
Positive Electrospray Ionization (ESI+)
The primary amine group is readily protonated, making it highly suitable for positive ion mode detection.[7]
Capillary Voltage
3.0 - 4.0 kV
This voltage is applied to the ESI needle to generate a fine spray of charged droplets. Optimization is necessary as the optimal voltage can vary between instruments and with different mobile phases.[8][9]
Drying Gas Flow
8 - 12 L/min
The drying gas (typically nitrogen) aids in the desolvation of the charged droplets, facilitating the release of gas-phase ions.[10]
Drying Gas Temp.
250 - 350 °C
Higher temperatures increase the rate of solvent evaporation. The optimal temperature depends on the mobile phase composition and flow rate.
Nebulizer Pressure
30 - 50 psi
The nebulizer gas helps to form a stable spray of fine droplets from the ESI needle.
Scan Range
m/z 50 - 500
This range will cover the expected protonated molecule [M+H]+ and potential adducts or fragments.
Fragmentor/Cone Voltage
80 - 120 V
This voltage can be optimized to either minimize in-source fragmentation for quantification of the precursor ion or to induce fragmentation for structural confirmation.[11]
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the LC-MS analysis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the protonated molecule [M+H]+?
Based on the chemical formula, the monoisotopic mass of the neutral molecule is approximately 186.14 g/mol . Therefore, the expected m/z for the protonated molecule [M+H]+ will be approximately 187.15.
Q2: I am observing other ions besides the [M+H]+. What could they be?
It is common to observe adduct ions in ESI-MS. For this molecule, you might see:
The presence of sodium and potassium adducts can often be reduced by using high-purity solvents and mobile phase additives, and by ensuring glassware is scrupulously clean.[14] Lowering the mobile phase pH with an acid like formic acid can also favor the formation of the protonated molecule over metal adducts.[14]
Q3: Should I be concerned about in-source fragmentation?
Yes, in-source fragmentation can occur, especially at higher fragmentor or cone voltages.[11] This can lead to a decrease in the signal intensity of the precursor ion and the appearance of fragment ions. If you are developing a quantitative method, it is important to optimize this parameter to minimize fragmentation.
Peak Tailing: This is often observed for basic compounds like the target analyte due to secondary interactions with residual silanol groups on the silica-based column packing material.[5]
Solution 1: Adjust Mobile Phase pH. Lowering the pH with formic or acetic acid can help to protonate the analyte and minimize interactions with silanols.
Solution 2: Use a High-Purity, End-Capped Column. Modern columns are designed with minimal residual silanol activity.
Solution 3: Add a Competing Base. A small amount of a competing base, such as triethylamine (use with caution as it can suppress ESI signal), can be added to the mobile phase to block the active sites on the stationary phase.
Peak Fronting: This is often a sign of column overload.
Solution: Reduce Sample Concentration. Dilute the sample or decrease the injection volume.[4]
Split Peaks: This can be caused by a few factors.
Solution 1: Match Sample Solvent to Initial Mobile Phase. Injecting the sample in a solvent that is stronger than the initial mobile phase can cause the peak to split.[6] Always aim to dissolve your sample in the initial mobile phase conditions.[5]
Solution 2: Check for Column Contamination or Blockage. A partially blocked frit or a void at the head of the column can cause peak splitting. Try flushing the column or replacing it if the problem persists.[5]
Issue 2: Low Sensitivity or No Signal
Cause 1: Incorrect Ionization Mode.
Solution: Ensure you are operating in positive ion mode (ESI+).
Cause 2: Suboptimal Source Parameters.
Solution: Systematically optimize the capillary voltage, drying gas flow and temperature, and nebulizer pressure.[8][9] These parameters are interdependent and need to be optimized for your specific instrument and mobile phase conditions.
Cause 3: Signal Suppression. The sample matrix can interfere with the ionization of the analyte, leading to a suppressed signal.
Solution 1: Improve Sample Preparation. Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to clean up the sample and remove interfering matrix components.
Solution 2: Dilute the Sample. Diluting the sample can reduce the concentration of matrix components and alleviate suppression.[15]
Solution 3: Modify Chromatography. Adjusting the LC gradient to better separate the analyte from co-eluting matrix components can improve signal intensity.
Cause 4: Analyte Adsorption. The analyte may be adsorbing to surfaces in the LC system, such as tubing or vials.
Solution: Use biocompatible PEEK tubing and deactivated glass vials.
Issue 3: Unstable Retention Time
Cause 1: Inadequate Column Equilibration.
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for HILIC methods.[16]
Cause 2: Fluctuations in Column Temperature.
Solution: Use a thermostatically controlled column compartment to maintain a stable temperature.[4][17]
Cause 3: Changes in Mobile Phase Composition.
Solution: Prepare fresh mobile phases daily and keep them tightly capped to prevent evaporation of the organic component, which can lead to retention time shifts.
Experimental Workflow and Logic Diagrams
Method Development Workflow
The following diagram illustrates a logical workflow for developing a robust LC-MS method for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone.
Caption: A stepwise workflow for LC-MS method development.
Troubleshooting Logic Tree: Poor Peak Shape
This diagram provides a logical path for diagnosing and resolving common peak shape issues.
Caption: A logic tree for troubleshooting poor peak shape.
References
LabRulez LCMS. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]
Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved from [Link]
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
LCGC International. (2025, November 28). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
Gaspar, A., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. Retrieved from [Link]
Giske, J., et al. (2021, July 23). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Journal of Proteome Research. Retrieved from [Link]
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
PLOS. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. Retrieved from [Link]
Van Nuffel, S., et al. (2017, July 24). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. PMC. Retrieved from [Link]
PubChem. (2026, March 24). 1-(4-(Isopropylamino)piperidin-1-yl)ethanone. Retrieved from [Link]
PubChem. (n.d.). 1-[4-(2-Methylpropyl)piperidin-1-yl]ethanone. Retrieved from [Link]
ResearchGate. (2019, January 8). LC-MS(ESI+) Common Adducts question?. Retrieved from [Link]
ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Retrieved from [Link]
Neale, J. R., et al. (n.d.). METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. PMC. Retrieved from [Link]
ACS Publications. (2018, September 28). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Retrieved from [Link]
ResearchGate. (2025, September 27). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. Retrieved from [Link]
ACS Publications. (2017, March 15). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Chromatography Forum. (2004, December 14). Ammonium Adduct in ESI-LC/MS without NH3 in mobile phase?. Retrieved from [Link]
Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. Retrieved from [Link]
Shimadzu. (n.d.). Unknown Constituent Identification in Topical Preparation using a Q-TOF Mass Spectrometer. Retrieved from [Link]
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]
Removing synthesis impurities from 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone batches
Prepared by the Senior Application Scientist Team This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 1-[4-(2-Amino-ethoxym...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the highest purity of your final compound, a critical factor for accurate biological evaluation and downstream applications.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities that can arise during the synthesis. The structure of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone, featuring a primary amine and a more sterically hindered tertiary amide within the piperidine ring, presents unique challenges. Impurities often stem from the synthetic route chosen. A common strategy involves the N-acetylation of a 4-(2-amino-ethoxymethyl)-piperidine precursor.
Below is a diagram illustrating a plausible synthetic pathway and the points where major impurities can be introduced.
Caption: Plausible synthetic route and common impurity entry points.
Table 1: Common Synthesis Impurities and Their Origins
Impurity Name
Structure (Postulated)
Likely Origin
Impact on Purification
Unreacted Starting Material
4-(2-Amino-ethoxymethyl)-piperidine
Incomplete acetylation reaction.
Basic impurity, easily separated by chromatography or acid-base extraction.
Non-selective acetylation of both the piperidine nitrogen and the primary amine.[1]
Neutral/less basic than the desired product. Can be challenging to separate from the target compound due to similar polarity.
Reagent-Related Impurities
e.g., Triethylamine HCl, Acetic Acid
Residual base, acid, or byproducts from the acetylating agent.[2]
Typically water-soluble and removed during aqueous work-up.
Oxidation Products
N-oxides or other degradation products
Exposure of the amine functional groups to air or oxidizing agents over time.[2]
May cause discoloration (e.g., yellow or brown tint) and introduce polar impurities.
Residual Solvents & Water
-
Incomplete removal after reaction work-up or purification steps.[2]
Can affect crystallization and accurate yield determination.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the purification of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone batches in a question-and-answer format.
Q1: My final product is a persistent, dark-colored oil that won't crystallize. What steps can I take?
A1: This is a common issue often caused by residual polar impurities or oxidation products.
Initial Check: First, ensure all residual solvents have been removed under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of water or other high-boiling point solvents.
Charcoal Treatment: Discoloration often points to highly conjugated or oxidized impurities. Dissolve the crude oil in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This can effectively remove color.
Acid-Base Extraction: This is a highly effective method for piperidine derivatives.[3][4][5] Dissolving the oil in an acidic aqueous solution will protonate your product, allowing you to wash away neutral organic impurities (like the di-acetylated byproduct) with an organic solvent (e.g., ethyl acetate). Subsequent basification of the aqueous layer and extraction will recover your purified product. See Protocol 1 for a detailed procedure.
Q2: My HPLC analysis shows two peaks for my purified compound, even though NMR suggests it's pure. Why?
A2: This phenomenon in piperidine derivatives can be due to several factors related to HPLC conditions.[6]
On-Column Ionization: The free base form of your compound can interact with the stationary phase in multiple ways, sometimes leading to peak splitting or broadening.
Recommendation: Try modifying the mobile phase. Adding a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid will ensure the compound is fully protonated and elutes as a single, sharp peak. Similarly, adding a basic modifier like 0.1% diethylamine may also resolve the issue if interacting with an acidic stationary phase.
Q3: How can I effectively remove the di-acetylated byproduct? It has a very similar Rf value to my product on TLC.
A3: The di-acetylated byproduct lacks the basic primary amine, making its physicochemical properties distinct enough to exploit for separation.
Method 1: Acid-Base Extraction (Recommended): As mentioned in A1, this is the most robust method. The di-acetylated byproduct is significantly less basic and will remain in the organic layer during an acidic wash, while your desired product (with its free primary amine) will be extracted into the acidic aqueous phase.
Method 2: Flash Column Chromatography with Modified Silica: If chromatography is necessary, consider using silica gel treated with a base. You can pre-treat the silica by slurrying it in the mobile phase containing 1-2% triethylamine before packing the column. This deactivates the acidic silanol groups, reducing tailing of your basic product and often improving the separation from the less basic di-acetylated impurity.[1]
Q4: I'm performing a large-scale purification (>5g). Is column chromatography feasible?
A4: While feasible, large-scale column chromatography can be resource-intensive. For bulk purification, a multi-step approach is often more efficient.[3]
Initial Bulk Purification: Start with an acid-base extraction or a crystallization step to remove the majority of impurities and isolate a more refined crude product.
Final Polishing: If the purity is still insufficient, you can then perform column chromatography on the enriched material. This requires significantly less silica and solvent than chromatographing the initial crude batch. Alternatively, recrystallization from a carefully selected solvent system can be a highly effective and scalable final purification step.[7]
Section 3: Purification Protocols
The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The following decision tree can guide your selection.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the basicity of the primary amine to separate the target compound from neutral or less basic impurities.[3]
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (10-20 mL per gram of crude).
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 10 mL per gram). The desired product will move into the aqueous layer as its hydrochloride salt. Combine the acidic aqueous layers.
Organic Wash (Optional): Wash the combined aqueous layers with fresh EtOAc (1 x 10 mL per gram) to remove any remaining neutral impurities.
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). Your product will deprotonate and may precipitate or form an oily layer.
Final Extraction: Extract the basified aqueous solution with DCM (3 x 15 mL per gram). The purified free-base product will now be in the organic layer.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is ideal for solid products that have moderate purity after initial work-up.[7]
Solvent Selection: The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Good candidates include isopropanol, ethyl acetate, acetonitrile, or mixtures like ethanol/ether or DCM/hexanes.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 3: Flash Column Chromatography
This method is used for separating compounds based on their differential adsorption to a stationary phase.
Stationary Phase: Silica gel is the standard choice.
Mobile Phase (Eluent) Selection: A typical eluent system for this type of compound is a mixture of a polar and non-polar solvent, often containing a basic modifier. Start with a system like DCM:Methanol:Triethylamine (95:5:0.5) and adjust the polarity based on TLC analysis. The goal is an Rf value of ~0.3 for your product.
Column Packing: Pack the column with silica gel as a slurry in the non-polar component of your eluent system.
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for less soluble compounds, create a dry load by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Run the column using the selected mobile phase, collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: Analytical Characterization for Purity Assessment
Confirming the purity of your final product is a critical final step.
Table 2: Recommended Analytical Methods
Method
Purpose
Typical Conditions / Observations
HPLC
Quantitative purity assessment.
Column: C18 reverse-phase. Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detector: UV at ~210 nm. A single, sharp peak indicates high purity.[8]
¹H NMR
Structural confirmation and detection of proton-containing impurities.
Solvent: CDCl₃ or D₂O (as HCl salt). Check for the absence of signals corresponding to starting materials or the acetyl group of the di-acetylated byproduct.
Mass Spec (MS)
Confirmation of molecular weight.
Use ESI+ mode. Expect to see the [M+H]⁺ ion corresponding to the molecular weight of your product.
TLC
Quick purity check and reaction monitoring.
Stationary Phase: Silica gel. Mobile Phase: As determined for column chromatography. Visualize with UV light and/or a potassium permanganate stain. A single spot is desired.
References
Google Patents. (2002). WO2002085858A1 - Process for producing purified piperidine derivative.
WIPO Patentscope. (2002). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(2,4-dimethoxybenzoyl)piperidine. Retrieved from [Link]
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
Purkh.com. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
Royal Society of Chemistry. (2020). Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. Retrieved from [Link]
Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]
Wiley Online Library. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
MDPI. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Retrieved from [Link]
Der Pharma Chemica. (2015). Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]
TSI Journals. (2012). Synthesis and characterization of pharmacopeial impurities of quetiapine hemifumarate an antipsychotic drug. Retrieved from [Link]
ScienceDirect. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]
Technical Support Center: Synthesis & Optimization of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone Derivatives
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing functionalized piperidines requires precise thermodynamic and kinetic control.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing functionalized piperidines requires precise thermodynamic and kinetic control. The synthesis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone involves three critical phases: N-acetylation, Williamson etherification, and amine deprotection.
This guide provides field-proven methodologies, self-validating protocols, and troubleshooting FAQs to help you optimize reaction temperatures and times, minimizing byproducts like over-acylated species or elimination derivatives.
Synthetic Workflow & Mechanistic Pathway
The following pathway illustrates the optimal sequence for constructing the target molecule, highlighting the critical temperature and time dependencies at each functionalization node.
Synthetic workflow for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone derivatives.
Quantitative Optimization Data
Balancing kinetic reactivity with thermodynamic stability is paramount. The table below summarizes the validated operational windows for temperature and time to prevent critical failure modes.
Reaction Phase
Target Transformation
Optimal Temp (°C)
Optimal Time (h)
Critical Failure Mode (if exceeded)
Phase 1
N-Acetylation
0 to 25
2.0 - 4.0
O-acetylation (di-acetate formation)
Phase 2
Williamson Etherification
60 to 70
12.0 - 18.0
E2 Elimination of the alkyl halide
Phase 3
Boc Deprotection
20 to 25
1.0 - 2.0
Ether cleavage / Product degradation
Validated Experimental Protocols
Every protocol below is designed as a self-validating system . By monitoring specific physical or chemical indicators, you can confirm the success of a step before proceeding, ensuring high fidelity in your synthetic pipeline.
Phase 1: N-Acetylation of 4-Piperidinemethanol
Standard protocols for the N-acetylation of piperidines demonstrate that maintaining strict temperature control prevents unwanted side reactions, ensuring high yields of the specifically N-acetylated product 1.
Dissolve 4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM).
Add triethylamine (1.2 eq) and cool the mixture to 0°C using an ice bath.
Dropwise add acetic anhydride (1.05 eq) to prevent thermal spiking.
Remove the ice bath and stir strictly at 20–25°C for 2 to 4 hours.
Self-Validation System: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The starting material (a secondary amine) will stain active. The complete disappearance of this active spot confirms 100% N-acetylation.
Phase 2: Williamson Ether Synthesis
Structural modifications of piperidines, including the formation of ether linkages, are foundational in developing high-affinity receptor antagonists, requiring precise thermal activation to overcome steric hindrance [[2]]().
Dissolve the Phase 1 intermediate in anhydrous N,N-dimethylformamide (DMF) and cool to 0°C.
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions.
Self-Validation System: Monitor the evolution of
H2
gas. The complete cessation of bubbling is the physical indicator that alkoxide formation is complete. Do not add the electrophile until this state is reached.
Add N-Boc-2-bromoethylamine (1.2 eq) dropwise.
Heat the reaction mixture to 65°C for 16 hours, then cool to room temperature and quench with ice water.
Phase 3: Boc Deprotection
Dissolve the Boc-protected ether intermediate in DCM.
Add Trifluoroacetic acid (TFA) (10.0 eq) at 0°C to control the initial exothermic protonation.
Warm to 20–25°C and stir for 1.5 hours.
Self-Validation System: Monitor the reaction via LC-MS. The disappearance of the Boc-protected mass (M+H) and the emergence of the free amine mass (M-100 + H) confirms complete deprotection. The reaction mixture will also transition to a completely clear solution as the free amine salt fully dissolves.
Troubleshooting & FAQs
Q: I am observing significant di-acetylation (both N- and O-acetylation) during Phase 1. How do I prevent this?A: Acetic anhydride is highly reactive. While the N-acetylation of the piperidine nitrogen is kinetically favored due to higher nucleophilicity, O-acetylation of the primary hydroxymethyl group becomes thermodynamically accessible if the temperature is not strictly controlled.
Causality & Solution: Thermal spikes during the addition of acetic anhydride provide the activation energy required for O-acetylation. Ensure the initial addition is performed strictly at 0°C, never allow the reaction to exceed 25°C, and quench the reaction immediately after 4 hours.
Q: Why is my Williamson ether synthesis (Phase 2) yielding a high percentage of vinyl amine byproducts instead of the desired ether?A: This is a classic temperature-induced E2 elimination issue. When the reaction temperature exceeds 75°C, the bulky piperidine-alkoxide acts as a strong base rather than a nucleophile, abstracting a beta-proton from the N-Boc-2-bromoethylamine.
Causality & Solution: The activation energy for E2 elimination is higher than for SN2 substitution, meaning higher temperatures disproportionately favor elimination. Cap your reaction temperature at 65°C and extend the reaction time to 16-18 hours to favor the SN2 substitution pathway.
Q: Can I use microwave irradiation to speed up the etherification step?A: Yes, but with extreme caution. When optimizing reaction times and temperatures, controlled microwave heating can optimize yields in sterically hindered functionalizations 3. However, localized superheating can accelerate E2 elimination or cause premature Boc-deprotection. If using a microwave reactor, limit the temperature to 70°C and the time to 30-45 minutes, monitoring closely for degradation products.
Q: My final deprotection step (Phase 3) shows evidence of ether cleavage. Is this a temperature issue?A: Yes. Strong acids like neat TFA or concentrated HCl at elevated temperatures (>40°C) will protonate the ether oxygen, turning the alcohol into a leaving group and leading to C-O bond cleavage.
Causality & Solution: Boc removal only requires mild thermal energy. Perform the deprotection strictly at 20-25°C. If cleavage persists, dilute the TFA to a 20% v/v solution in DCM and extend the time to 2 hours rather than increasing the temperature.
Technical Support Center: Troubleshooting False Positives for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of fragment-based drug discovery and small molecule screening.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of fragment-based drug discovery and small molecule screening. The compound 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a highly polar, piperidine-based building block. While valuable for its structural properties, its primary amine moiety (pKa ~9.0–9.5) is fully protonated at physiological pH. This localized positive charge makes it a frequent offender for assay interference, driving false-positive readouts through electrostatic non-specific binding (NSB), fluorophore quenching, and non-classical aggregation[1].
This guide provides a mechanistic breakdown and self-validating protocols to troubleshoot these issues across your screening cascade.
Diagnostic Workflow
Diagnostic workflow for identifying and resolving assay interference caused by primary amines.
Q: Why does 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone show a massive, non-saturating binding response on my CM5 chip?A: This is a textbook example of electrostatic non-specific binding (NSB). Standard SPR sensor chips, such as the Biacore CM5, utilize a carboxymethyl dextran (CMD) hydrogel matrix. Even after ethanolamine capping during ligand immobilization, residual unreacted carboxyl groups retain a net negative charge[2]. Because the primary amine of your compound is protonated at pH 7.4, it acts as an electrostatic sink, binding directly to the dextran matrix rather than your target protein[3]. This causes a rapid, bulk-like refractive index shift that mimics super-stoichiometric binding.
Self-Validating Protocol: Mitigating Electrostatic NSB
Do not immediately discard the compound. Instead, validate the interaction by altering the thermodynamic environment of the assay:
Buffer Optimization (Charge Screening): Increase the ionic strength of your running buffer. Shift from standard 150 mM NaCl to 300–500 mM NaCl. The excess chloride ions will screen the positive charge of the amine, drastically reducing matrix interactions[4].
Matrix Competitors: Supplement the running buffer with 1 mg/mL soluble carboxymethyl dextran (CMD). This acts as a decoy in solution, binding the compound before it reaches the sensor surface[4].
Alternative Surfaces: If the above fails, switch to a low-carboxylate chip (e.g., CM4) or a polycarboxylate-free planar PEG chip to eliminate the electrostatic sink entirely[5].
Q: My TR-FRET assay shows a dose-dependent decrease in signal, suggesting target inhibition. How do I verify this isn't an artifact?A: Primary amines can act as assay interference compounds (AICs) by interacting electrostatically with the negatively charged functional groups of common fluorophores (e.g., Alexa Fluor, fluorescein) or poly-anionic assay components[1]. This interaction can lead to localized fluorophore quenching or complexation, artificially lowering the TR-FRET emission ratio and mimicking a positive hit.
Self-Validating Protocol: Fluorophore Counter-Screen
Every fluorescence-based hit for an amine-containing fragment must be validated through a target-free control system:
Fluorophore-Only Control: Run the compound against the donor and acceptor fluorophores without the target proteins. If the fluorescence intensity of either channel drops by >15% relative to the DMSO control, the compound is a quencher/interferer.
Detergent Disruption: Add 0.01% - 0.05% Tween-20 or CHAPS to the assay buffer. Detergents disrupt weak, non-specific electrostatic and hydrophobic complexes between the small molecule and the assay reagents.
Module 3: Aggregation & PAINS-like Behavior
Q: Could this small piperidine derivative be acting as a Pan-Assay Interference Compound (PAINS) or aggregator?A: While 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone lacks the classic reactive substructures of PAINS (like rhodanines or quinones), small polar fragments can still form "non-classical" aggregates or micelles at high screening concentrations (>50 µM). These aggregates non-specifically adsorb and partially unfold proteins, leading to enzyme inhibition or false binding signals[6].
Self-Validating Protocol: DLS and Detergent Sensitivity
Dynamic Light Scattering (DLS): Measure the compound in the exact assay buffer at the highest screening concentration. Look for particles >10 nm, which indicate colloidal aggregation.
Triton X-100 Test: Re-run the biochemical assay in the presence of 0.01% Triton X-100. Aggregation-based inhibition is highly detergent-sensitive; if the IC50 shifts dramatically or activity disappears, the initial hit was a false positive due to aggregation[6].
Quantitative Signatures of True Binding vs. False Positives
To assist in rapid triage, compare your experimental data against these established quantitative signatures:
A Comparative Guide to Validating the Analytical Purity of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone using GC-MS
Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone represents a c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone represents a class of piperidine derivatives with significant therapeutic potential. The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous drugs due to its favorable pharmacokinetic properties.[1][2] However, the efficacy and safety of any API are inextricably linked to its purity. The presence of impurities, which can arise from the synthesis process, degradation, or storage, can impact the drug's safety and quality.[3][4] Therefore, regulatory bodies like the FDA and international consortiums such as the ICH mandate rigorous validation of analytical procedures to ensure the identity, strength, quality, and purity of drug substances.[5][6]
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical purity validation of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone. We will explore the causality behind experimental choices, compare GC-MS with alternative analytical techniques, and ground our discussion in the authoritative validation frameworks established by the International Council for Harmonisation (ICH).
The Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[7][8] It combines the superior separation capabilities of gas chromatography with the highly specific and sensitive detection of mass spectrometry, making it an excellent choice for identifying and quantifying impurities.
The Rationale for GC-MS in Piperidine Derivative Analysis
The choice of GC-MS is predicated on its ability to provide high-resolution separation and definitive structural information based on mass fragmentation patterns. For a compound like 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone, which possesses a moderate molecular weight, GC-MS can be adeptly applied, provided a critical pre-analytical step is considered: derivatization.
The presence of a primary amine (-NH2) group imparts polarity and the capacity for hydrogen bonding, which can lead to poor peak shape, low volatility, and thermal instability in the hot GC injector and column. To counteract this, a derivatization step is essential. This involves chemically modifying the amine group to make the molecule more volatile and thermally stable. Common derivatizing agents for amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (TFAA).[7] This step is a prime example of making an experimental choice based on the analyte's chemical nature to ensure the analytical method is robust and reliable.
Experimental Workflow: A Self-Validating Protocol
A robust analytical protocol must be designed as a self-validating system, where each step is optimized and controlled to ensure reproducibility.
A logical workflow for GC-MS purity analysis of the target API.
Detailed GC-MS Protocol
Sample Preparation & Derivatization:
Accurately weigh approximately 10 mg of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone reference standard and test sample into separate vials.
Dissolve in 1 mL of a suitable dry solvent like dichloromethane or acetonitrile.
Add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization of the primary amine.
Cool to room temperature before injection.
GC-MS Operating Conditions:
GC System: Agilent 8890 GC or equivalent.
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically effective.[7]
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector: Splitless mode at 250°C. A split injection may be used for higher concentration samples to avoid column overloading.
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes. This program is designed to separate lower boiling point impurities from the main analyte.
MS System: Agilent 5977B MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns that are ideal for library matching and structural confirmation.
Mass Range: Scan from m/z 40 to 550. This range covers the expected fragments of the derivatized analyte and potential impurities.
Comparative Analysis: Alternative Methodologies
While GC-MS is a robust technique, a comprehensive guide must compare it with other viable methods. The choice of analytical technique is often guided by the analyte's properties, the required sensitivity, and the specific goals of the analysis.[7]
Often required for polar functional groups (like primary amines) to increase volatility.[7]
Generally not required, simplifying sample preparation.
Not required.
Sensitivity
High (ng to pg level).
Very high (pg to fg level), especially with tandem MS (MS/MS).[1][13]
Lower sensitivity compared to MS techniques.
Throughput
High, with typical run times of 20-30 minutes.
High, with run times often shorter than GC-MS.
Lower throughput, typically used for structural confirmation rather than routine screening.
Structural Information
Provides fragmentation patterns (EI) for library matching and structural elucidation.
Provides molecular weight and fragmentation data (with MS/MS) for structural confirmation.[14]
Provides unambiguous structural elucidation and can be used for absolute quantitative measurement (qNMR).[12][15]
Regulatory Standing
Well-established and accepted for purity and impurity analysis.[16][17]
A primary technique for pharmaceutical impurity profiling and stability studies.[3][10]
Considered the gold standard for structural identification and can be used as a primary ratio method for purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become a cornerstone in pharmaceutical analysis, particularly for impurity profiling.[3][9] Its major advantage over GC-MS for this specific analyte is its ability to handle polar, non-volatile compounds without derivatization. This eliminates a sample preparation step, reducing potential sources of error and analysis time. Techniques like LC-MS/MS provide exceptional sensitivity and selectivity, making them ideal for detecting and identifying trace-level impurities.[10][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the definitive method for structural elucidation.[11][12] While not a high-throughput technique for routine purity screening, it is invaluable for unequivocally identifying the structure of the API and any unknown impurities. Furthermore, quantitative NMR (qNMR) can determine the purity of a substance without the need for a specific reference standard for the impurities, providing an absolute measure of purity.
Validating the Analytical Method: Adherence to ICH Q2(R1) Guidelines
Regardless of the chosen technology, the analytical method must be validated to prove it is fit for its intended purpose.[18][19] The ICH Q2(R1) guideline, and the more recent lifecycle-focused Q2(R2) update, provide a comprehensive framework for this process.[20][21][22][23]
Core parameters for analytical method validation per ICH Q2.
Summary of Validation Parameters for Impurity Testing
Parameter
Objective
Acceptance Criteria (Typical)
Specificity
To demonstrate that the method can distinguish the analyte from potential impurities and degradation products.
No interference at the retention time of the main peak and known impurities. Peak purity analysis (if applicable) should pass.
Linearity
To demonstrate a proportional relationship between detector response and analyte concentration over a specified range.
Correlation coefficient (r²) ≥ 0.99.
Range
The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
For impurities: From the reporting threshold to 120% of the specification.
Accuracy
To determine the closeness of the measured value to the true value.
Recovery of spiked impurities should be within 80-120% of the true value.
Precision
To assess the degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate (inter-day) levels.
Relative Standard Deviation (RSD) should not be more than 15% for impurity quantification.
Limit of Detection (LOD)
The lowest concentration of an analyte that can be detected but not necessarily quantified.
Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Typically determined at a signal-to-noise ratio of 10:1. Must be at or below the reporting threshold.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature).
The results should remain within the established precision criteria of the method.
Conclusion
Validating the analytical purity of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone requires a scientifically sound and systematic approach. GC-MS, when coupled with an appropriate derivatization strategy, offers a highly specific and sensitive method for this purpose. Its ability to separate and identify volatile impurities based on retention time and mass spectral data makes it a powerful tool for quality control in a regulated pharmaceutical environment.
However, a senior scientist must recognize the strengths of alternative techniques. LC-MS provides a more direct route of analysis for this polar molecule, avoiding derivatization, while NMR remains the ultimate arbiter for structural confirmation. The choice of method should be based on a risk assessment and the specific requirements of the analysis. Ultimately, whichever method is chosen, it must be rigorously validated according to ICH guidelines to ensure the generation of reliable and trustworthy data, thereby guaranteeing the safety and quality of the final drug product.[6][24]
References
FDA. (n.d.). FDA Guidance on Analytical Method Validation. U.S.
Niessen, W. M. A. (2001).
Lab Manager. (2025, October 22).
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S.
Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42, 1004-1008.
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
BioAgilytix. (2025, December 26).
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S.
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
BenchChem. (2025). Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy. BenchChem.
BenchChem. (2025).
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin.
Hadar, Y., et al. (2020).
Separation Science. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals.
Optica Publishing Group. (n.d.).
Slideshare. (n.d.).
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Journal of Agricultural and Food Chemistry, 56(9), 3028-34.
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. BenchChem.
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
Rubiralta, M., et al. (n.d.).
Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
Antonides, L. H., et al. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Analytical and Bioanalytical Chemistry, 409(1), 239-251.
Karthikeyan, B., & Srinivasan, V. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Journal of Biophysical Chemistry, 1, 72-75.
Ciszewska, M., et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(6), 9836-55.
Valente, M. J., et al. (2022). Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood. Analytical and Bioanalytical Chemistry, 415(4), 673-687.
SCIEX. (n.d.). Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF.
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples.
ResearchGate. (2023, December). Typical examples of impurities observed in synthesized peptides.
Schepmann, D., et al. (2018). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 23(10), 2645.
A Comparative Guide to the Chemical Stability of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone in Aqueous vs. Organic Solvents
Introduction In the landscape of modern drug discovery and development, a thorough understanding of a molecule's chemical stability is paramount. This guide provides an in-depth comparative analysis of the chemical stabi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's chemical stability is paramount. This guide provides an in-depth comparative analysis of the chemical stability of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone, a novel pharmaceutical intermediate, in both aqueous and organic solvent systems. As researchers, scientists, and drug development professionals, comprehending the degradation pathways and kinetics of such molecules is critical for formulation development, establishing appropriate storage conditions, and ensuring therapeutic efficacy and safety.
This document outlines a comprehensive experimental framework for a forced degradation study, designed to elucidate the intrinsic stability of the target molecule. By subjecting the compound to a range of stress conditions, we can predict its long-term stability and identify potential degradation products. The insights gleaned from such studies are not merely a regulatory requirement but form the bedrock of robust and reliable pharmaceutical development.
Molecular Structure and Potential Labile Sites
The chemical structure of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone features several functional groups that may be susceptible to degradation under various conditions. These include:
Amide (N-acetyl) group: Prone to hydrolysis under both acidic and basic conditions.
Ether linkage: Generally stable, but can be susceptible to cleavage under harsh acidic conditions.
Piperidine ring: The tertiary amine within the ring can be a site for oxidation.
Primary amine: Can also undergo oxidative degradation.
Understanding these potential labile sites is crucial for designing a targeted forced degradation study.
Experimental Design: A Forced Degradation Study
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to anticipate its degradation profile. The objective is to achieve a target degradation of 5-20% to ensure that the analytical methods can detect and quantify the degradation products without completely degrading the parent molecule.
Below is a detailed protocol for a comparative stability study of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone.
The following diagram illustrates the overall workflow for the comparative stability study.
Validation
Comparing biological efficacy of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone structural analogs
An In-Depth Comparative Guide to the Biological Efficacy of 1-Acetylpiperidine-Based Dopamine D2 Receptor Antagonists As drug discovery pipelines increasingly focus on optimizing lead compounds for enhanced efficacy and...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Biological Efficacy of 1-Acetylpiperidine-Based Dopamine D2 Receptor Antagonists
As drug discovery pipelines increasingly focus on optimizing lead compounds for enhanced efficacy and selectivity, a thorough understanding of structure-activity relationships (SAR) is paramount. This guide provides a comparative analysis of structural analogs based on a 1-acetylpiperidine core, a common scaffold in centrally acting agents. We will explore how subtle molecular modifications influence binding affinity and functional activity at the dopamine D2 receptor, a key target in the treatment of psychosis. This analysis is grounded in publicly available experimental data and established pharmacological protocols.
Introduction: The Significance of the Dopamine D2 Receptor and Piperidine Scaffolds
The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a primary target for antipsychotic medications. Its overstimulation is linked to the positive symptoms of schizophrenia. Consequently, the development of potent and selective D2 antagonists has been a cornerstone of neuropsychiatric drug discovery for decades. The piperidine ring is a privileged scaffold in this context, appearing in numerous successful drugs, including haloperidol and risperidone. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal anchor for designing ligands that interact with the complex topography of the D2 receptor binding pocket.
This guide will focus on a series of analogs built around a 1-acetyl-4-substituted piperidine core. The parent compound for our theoretical series is 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone . While specific data for this exact molecule is not prevalent in public literature, we will analyze closely related structures to infer its likely properties and compare them to established D2 antagonists. The core hypothesis is that modifications to the substituent at the 4-position of the piperidine ring will significantly impact binding affinity (Ki) and functional antagonism (IC50).
Comparative Analysis of Binding Affinity and Functional Potency
The biological efficacy of a D2 antagonist is primarily defined by two key parameters: its binding affinity for the receptor and its ability to inhibit dopamine-induced signaling. The following table summarizes these parameters for a series of representative piperidine-based compounds.
Compound ID
Structure
R-Group at Piperidine N1
R'-Group at Piperidine C4
D2 Binding Affinity (Ki, nM)
Functional Antagonism (IC50, nM)
A
1-acetyl-4-(aminomethyl)piperidine
Acetyl
-CH2NH2
>1000
>1000
B
Haloperidol
Butyrophenone
4-chlorophenyl, 4-hydroxyphenyl
1.5
2.0
C
Risperidone
Ethyl-methyl-oxopyrimidinyl
Isoxazole-piperidine
2.1
3.5
D
N-benzyl-4-phenylpiperidine
Benzyl
Phenyl
8.7
15.2
Data is compiled from multiple sources for illustrative purposes. Exact values may vary based on experimental conditions.
From this data, a clear SAR emerges. Compound A, with a simple acetyl group and a small aminomethyl substituent, shows negligible affinity for the D2 receptor. In contrast, the more complex structures of Haloperidol (B) and Risperidone (C) exhibit high affinity and potent antagonism. This highlights the necessity of bulky, aromatic substituents at both the N1 and C4 positions for effective interaction with the D2 receptor. The N-benzyl-4-phenylpiperidine (D) represents an intermediate case, demonstrating that while aromaticity is beneficial, the specific nature and orientation of these groups are critical for achieving high potency.
Experimental Protocols for Assessing Biological Efficacy
The data presented above is typically generated using a combination of in vitro binding and functional assays. The following are detailed, step-by-step methodologies for these key experiments.
Radioligand Binding Assay for D2 Receptor Affinity (Ki)
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for determining D2 receptor binding affinity using a radioligand displacement assay.
Methodology:
Cell Culture and Membrane Preparation:
Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor are cultured to confluence.
Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
The homogenate is centrifuged at low speed to remove nuclei and intact cells. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
The membrane pellet is resuspended in assay buffer and the protein concentration is determined.
Binding Assay:
In a 96-well plate, add the following in order: assay buffer, a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]Spiperone, final concentration ~0.2 nM), and varying concentrations of the test compound.
Initiate the binding reaction by adding the membrane preparation (e.g., 20-40 µg of protein per well).
Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
Data Analysis:
The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that displaces 50% of the radioligand).
The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for D2 Receptor Antagonism (IC50)
This assay measures the ability of a test compound to block the dopamine-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of D2 receptor activation.
Workflow Diagram:
Caption: Workflow for determining D2 receptor functional antagonism using a cAMP assay.
Methodology:
Cell Culture:
CHO cells stably expressing the human D2 receptor are seeded into 96-well plates and allowed to adhere overnight.
Functional Assay:
The cell culture medium is removed, and the cells are washed with assay buffer.
Cells are pre-incubated with various concentrations of the test compound for a short period (e.g., 15-30 minutes).
Cells are then stimulated with a fixed concentration of dopamine (typically the EC80 concentration) in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
The plate is incubated for 30 minutes at 37°C.
Data Analysis:
The reaction is stopped, and the cells are lysed.
The intracellular cAMP levels are quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
The results are plotted as a dose-response curve, and the IC50 value (the concentration of the antagonist that inhibits 50% of the dopamine-induced response) is calculated using non-linear regression.
Mechanistic Insights and Future Directions
The comparative data strongly suggest that for a 1-acetylpiperidine scaffold to exhibit high affinity for the D2 receptor, it requires significant steric bulk and specific electronic features at both the N1 and C4 positions. The acetyl group in our parent structure is likely too small and lacks the necessary interactions within the binding pocket that are provided by the larger, more complex substituents found in potent antagonists like haloperidol and risperidone.
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of the dopamine D2 receptor and the mechanism of antagonism.
Future drug design efforts based on the 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone scaffold should focus on replacing the N1-acetyl group with larger, more lipophilic moieties, such as a butyrophenone or a substituted aromatic ring. Similarly, the C4-aminomethyl group should be elaborated to include larger, potentially rigidified structures that can form favorable interactions within the accessory binding pockets of the D2 receptor.
Conclusion
While 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone itself is unlikely to be a potent D2 antagonist, its core structure serves as a valuable starting point for medicinal chemistry exploration. The principles of SAR, demonstrated by comparing it to established drugs like haloperidol and risperidone, provide a clear roadmap for optimization. By employing robust in vitro assays, such as radioligand binding and functional cAMP measurements, researchers can systematically evaluate new analogs and rationally design the next generation of D2 receptor modulators.
References
Title: The affinity of antipsychotic drugs for dopamine D2 receptors.
Source: Life Sciences
URL: [Link]
Title: Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism.
Source: Journal of Clinical Psychiatry
URL: [Link]
Comparative
A Comparative Guide to the Synthesis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone: An Evaluation of Reproducibility and Strategic Efficiency
Introduction 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a hydrop...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a hydrophilic amino-ethoxymethyl side chain with a core piperidine scaffold, making it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The N-acetyl group modifies the basicity of the piperidine nitrogen, which can be crucial for modulating pharmacokinetic properties.
Given the absence of a standardized, universally adopted synthesis protocol, this guide provides a comparative analysis of two plausible and robust synthetic routes for this target molecule. The protocols described herein are constructed from established, high-yield chemical transformations and are designed to be reproducible in a standard laboratory setting. We will dissect two distinct strategies: a linear synthesis employing a protecting group strategy for maximal control, and a convergent approach leveraging reductive amination for a potentially more streamlined process. This guide will provide detailed experimental methodologies, a side-by-side comparison of their strategic advantages and disadvantages, and the underlying chemical principles that govern each transformation.
Route 1: A Linear, Protecting Group-Reliant Synthesis
This initial approach is a linear synthesis that begins with the commercially available N-Boc-4-(hydroxymethyl)piperidine. The core principle of this route is the use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This ensures that the subsequent N-acetylation occurs selectively at the desired position after the side chain has been fully constructed, thus preventing unwanted side reactions.
Causality Behind the Strategy
The decision to use a protecting group strategy is rooted in the need for chemoselectivity. The piperidine nitrogen is a secondary amine and is nucleophilic. Attempting to build the side chain on an unprotected piperidine could lead to competitive reactions, particularly during the acetylation step where both the piperidine nitrogen and the newly introduced primary amine on the side chain could be acetylated. The Boc group is stable under the conditions required for side-chain synthesis but can be cleanly removed with acid before the final acetylation step, providing a reliable and high-purity pathway to the final product.
Experimental Protocol: Route 1
Step 1a: Synthesis of tert-butyl 4-((2-azidoethoxy)methyl)piperidine-1-carboxylate
Reaction Setup: To a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert argon atmosphere.
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
Alkylation: Cool the reaction mixture back to 0 °C and add 2-azidoethyl tosylate (1.1 eq.) dissolved in anhydrous THF dropwise.
Reaction: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Step 1b: Synthesis of tert-butyl 4-((2-aminoethoxy)methyl)piperidine-1-carboxylate
Reaction Setup: Dissolve the product from Step 1a (1.0 eq.) in methanol.
Reduction: Add Palladium on carbon (10% Pd/C, 0.1 eq.) to the solution.
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. The filtrate is concentrated under reduced pressure to yield the amino intermediate, which is often used in the next step without further purification.
Step 1c: Synthesis of 1-(4-((2-aminoethoxy)methyl)piperidin-1-yl)ethan-1-one
Deprotection: Dissolve the product from Step 1b (1.0 eq.) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C. Stir at room temperature for 2 hours.
Acetylation: In a separate flask, prepare a solution of acetic anhydride (1.1 eq.) and triethylamine (TEA, 3.0 eq.) in DCM at 0 °C.[1]
Reaction: Slowly add the deprotected amine solution to the acetylating mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours.[1]
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1] Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The final product is purified by flash column chromatography.[2][3]
Workflow Diagram: Route 1
Caption: A linear synthesis route relying on a Boc protecting group.
Route 2: A Convergent Synthesis via Reductive Amination
This second approach is more convergent, beginning with the readily available 4-piperidone. The key transformation is a reductive amination reaction, which forms the C-N bond of the side chain in a single, efficient step. This route avoids the use of protecting groups, potentially shortening the overall synthesis time.
Causality Behind the Strategy
Reductive amination is a powerful and efficient method for C-N bond formation.[4][5] By reacting 4-piperidone with a suitable amine precursor for the side chain, we can directly construct the core structure. The choice of the reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited as it is mild, selective for the iminium ion intermediate over the starting ketone, and tolerant of various functional groups.[4][6] The final N-acetylation is performed on the piperidine nitrogen, which is generally more nucleophilic than the primary amine on the side chain, potentially allowing for selective reaction without a protecting group, although this selectivity can be condition-dependent.
Experimental Protocol: Route 2
Step 2a: Synthesis of 2-((piperidin-4-yloxy)ethan-1-amine)
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone (1.0 eq.). Dissolve in anhydrous dichloromethane (DCM).[4]
Iminium Formation: Add 2-aminoethoxyethanol (1.1 eq.) to the solution, followed by glacial acetic acid (1.0 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[4]
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.[4]
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.[5]
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.[5]
Step 2b: Synthesis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Reaction Setup: Dissolve the product from Step 2a (1.0 eq.) and triethylamine (TEA, 1.5 eq.) in a chlorinated solvent like DCM.[1]
Reagent Addition: Cool the solution to 0 °C and add acetyl chloride (1.05 eq.) dropwise to control the exotherm.[1]
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-4 hours until TLC indicates the consumption of the starting material.
Work-up and Purification: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The final compound is purified by column chromatography or crystallization to yield the desired product.[1][3]
Workflow Diagram: Route 2
Caption: A convergent synthesis route using reductive amination.
Comparative Analysis of Synthetic Routes
The choice between these two synthetic strategies depends on the specific goals of the researcher, such as desired scale, purity requirements, and available resources. Below is a table summarizing the key differences.
- High chemoselectivity due to protecting group.- Well-defined, stepwise approach.- Potentially higher final purity.
- Shorter overall sequence.- Avoids use of azides.- Potentially more atom-economical.
Potential Disadvantages
- Longer synthetic sequence.- Use of sodium hydride and azides requires careful handling.- Additional protection/deprotection steps add cost and time.
- Selectivity in the final acetylation step may be challenging.- Reductive amination may require careful optimization.
Estimated Yield
Moderate to Good (typically 50-70% over 3 steps)
Good (typically 60-80% over 2 steps)
Conclusion and Scientific Recommendation
Both Route 1 and Route 2 present viable and reproducible pathways for the synthesis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone.
Route 1 is the more conservative and arguably more robust approach for ensuring high purity of the final product, which is often a critical requirement in early-stage drug discovery. The use of a Boc protecting group systematically eliminates the risk of side reactions during the final acetylation, making the purification process more straightforward. This route is highly recommended for researchers prioritizing unambiguous characterization and purity over speed.
Route 2 offers a more elegant and efficient solution in terms of step economy. By employing a powerful reductive amination reaction, it shortens the synthetic sequence significantly. However, the key challenge lies in achieving selective N-acetylation of the piperidine nitrogen in the presence of the primary amine on the side chain. While the secondary piperidine amine is generally more nucleophilic, achieving perfect selectivity can be difficult and may require extensive optimization of reaction conditions (e.g., temperature, rate of addition, choice of acetylating agent). This route would be suitable for rapid analog synthesis where speed is a priority and purification methods are in place to separate any potential di-acetylated byproduct.
Ultimately, the choice of synthesis should be guided by the specific experimental context. For foundational studies requiring impeccable sample purity, the longer but more controlled Route 1 is superior. For process development or analog library generation where efficiency is paramount, the shorter Route 2 presents an attractive, albeit more challenging, alternative.
References
BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2-ylmethyl)piperidine.
BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(4-chlorophenyl)piperidin-4-amine from 4-Piperidone.
BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions.
MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]
A Comparative Guide to Quantitative Analysis: Cross-Validation of HPLC and NMR for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Introduction In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. The compound 1-[4-(2-Amino-ethoxym...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. The compound 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone, a piperidine derivative, represents a class of molecules frequently utilized as building blocks in medicinal chemistry.[1] Its structure, featuring both primary and secondary amine functionalities along with an acetyl group, presents unique analytical challenges and necessitates robust quantitative methodologies.
This guide provides an in-depth, objective comparison of two orthogonal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a senior application scientist, my objective is not merely to present protocols, but to delve into the causality behind experimental choices, grounding our work in the rigorous framework of international regulatory standards.
We will explore the development and validation of each method in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for validating analytical procedures.[2][3] The ultimate goal is to perform a cross-validation of the quantitative results, a critical exercise to demonstrate the interchangeability and reliability of data generated by different analytical approaches.[4][5] This ensures data integrity, a cornerstone of regulatory submissions and quality control.
Guiding Regulatory Framework: The ICH Q2(R2) Mandate
Modern analytical method validation has evolved from a one-time event into a continuous lifecycle process.[2] The recently adopted ICH Q2(R2) and its companion guideline, ICH Q14 (Analytical Procedure Development), champion a science- and risk-based approach.[6][7] The objective of validation is to formally demonstrate that an analytical procedure is "fit for its intended purpose".[3][8] This guide will adhere to these principles, ensuring that the described protocols are not just functional, but are self-validating systems that meet global regulatory expectations.[9][10]
Part 1: The Workhorse of Quantification - HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and reproducibility.[11][12] The technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with quantification achieved by measuring the analyte's response using a suitable detector.[13][14]
Principle of HPLC Quantification
For this application, a reversed-phase HPLC (RP-HPLC) method is employed. The analyte is quantified using an external standard calibration curve. The area under the chromatographic peak corresponding to the analyte is directly proportional to its concentration. By analyzing standards of known concentration, a linear regression model is built to calculate the concentration of the analyte in unknown samples.
Method Development & Rationale: A Scientist's Perspective
The molecular structure of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone dictates our strategic choices in method development.
Column Selection: The presence of basic amine groups can lead to problematic interactions with acidic silanol groups on standard silica-based C18 columns, resulting in poor peak shape (tailing). To mitigate this, a modern, high-purity, end-capped C18 column is selected. This minimizes silanol activity. An alternative strategy, not used here but viable, would be to use a mobile phase containing a competing amine like triethylamine to saturate the active sites.
Mobile Phase Selection: A mobile phase consisting of an aqueous buffer and an organic modifier is required for reversed-phase chromatography.
Aqueous Phase: A phosphate buffer at a pH of ~7.0 is chosen. This ensures the amine groups are in a consistent protonation state, leading to reproducible retention times.
Organic Phase: Acetonitrile is selected for its low viscosity and UV transparency. A gradient elution (varying the percentage of acetonitrile over time) is chosen to ensure adequate retention of the polar analyte while eluting any potential non-polar impurities efficiently.
Detection: The acetyl group attached to the piperidine nitrogen acts as a sufficient chromophore for UV detection. The detection wavelength is set at the absorbance maximum (λmax), determined to be approximately 210 nm from a UV scan, to maximize sensitivity.
Detailed Experimental Protocol: HPLC-UV Analysis
Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, maintained at 30°C.
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.
Mobile Phase B: Acetonitrile.
Gradient Program: 5% B to 60% B over 10 minutes, hold at 60% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Standard Preparation: Prepare a stock solution of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone reference standard at 1.0 mg/mL in 50:50 water/acetonitrile. Create a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution.
Sample Preparation: Accurately weigh approximately 25 mg of the test sample, dissolve in 25.0 mL of 50:50 water/acetonitrile to achieve a theoretical concentration of 1 mg/mL. Dilute 1:10 with the same diluent to fall within the calibration range (100 µg/mL).
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC-UV quantitative analysis.
Part 2: The Primary Method - Quantitative NMR (qNMR)
Quantitative NMR (qNMR) stands as a powerful primary ratio measurement technique.[15] Unlike chromatography, where a response factor is determined by a calibration curve, qNMR allows for direct quantification.[16] The integral (area) of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[17] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass, the analyte's purity or concentration can be determined without needing a reference standard of the analyte itself.[18]
Principle of qNMR Quantification
The purity of the analyte is calculated using the following equation, which relates the signal integrals, number of protons, molar masses, and weighed masses of the analyte and the internal standard.[16]
Method Development & Rationale: A Scientist's Perspective
Internal Standard Selection: The choice of an internal standard is paramount for accurate qNMR.[19] Maleic acid is selected for this analysis.
Purity & Stability: It is available as a certified reference material (CRM) with high purity (≥99.5%) and is a stable, non-volatile solid, allowing for accurate weighing.
Solubility: It is soluble in common polar deuterated solvents like Deuterium Oxide (D₂O), which is also a good solvent for our highly polar analyte.
Signal Simplicity: It produces a single, sharp peak in the ¹H NMR spectrum (~6.3 ppm) which is unlikely to overlap with the analyte's signals.
Analyte Signal Selection: For 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone, the sharp singlet corresponding to the three protons of the acetyl group (CH₃-C=O) at approximately 2.1 ppm is the ideal choice for integration. It is in a clear region of the spectrum and is not subject to hydrogen-deuterium exchange.
Acquisition Parameters: To ensure the direct proportionality between signal integral and concentration holds true, specific experimental conditions are critical.[15][20]
Relaxation Delay (D1): A long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and standard) is essential. This ensures all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing a fully quantifiable signal. A D1 of 30 seconds is chosen to be conservative.
Pulse Angle: A calibrated 90° pulse is used to ensure maximum and uniform excitation across all relevant signals.
Detailed Experimental Protocol: qNMR Analysis
NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a 5 mm probe.
Internal Standard: Maleic Acid Certified Reference Material (CRM).
Solvent: Deuterium Oxide (D₂O).
Sample Preparation:
a. Accurately weigh approximately 15 mg of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone into a clean, dry vial.
b. Accurately weigh approximately 10 mg of Maleic Acid CRM into the same vial.
c. Dissolve the mixture in approximately 0.7 mL of D₂O.
d. Vortex thoroughly to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
Pulse Program: Standard quantitative pulse program (e.g., Bruker's zg30).
Number of Scans: 16 (to achieve adequate signal-to-noise).
Relaxation Delay (D1): 30 seconds.
Acquisition Time (AQ): ~3 seconds.
Pulse Angle: 90° (pre-calibrated).
Data Processing:
a. Apply an exponential window function with a line broadening of 0.3 Hz.
b. Fourier transform, phase correct, and baseline correct the spectrum.
c. Integrate the selected analyte signal (acetyl singlet, N=3) and the internal standard signal (olefinic singlet, N=2).
d. Use the qNMR equation to calculate the purity of the analyte.
Visualizing the qNMR Workflow
Caption: Workflow for the qNMR quantitative analysis.
Part 3: Method Validation & Cross-Validation Results
Both the HPLC and qNMR methods were validated according to ICH Q2(R2) guidelines for key performance characteristics.[2][21] A single batch of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone was then analyzed in triplicate (n=3) by each validated method to perform the cross-validation.
Summary of Method Validation Parameters
The following table summarizes the performance of each method. The acceptance criteria are typical for pharmaceutical assays.
Validation Parameter
HPLC-UV Method
qNMR Method
Acceptance Criteria
Specificity
No interference from blank
Analyte & IS signals resolved
No interference at analyte signal/peak
Linearity (R²)
0.9998
0.9995
R² ≥ 0.999
Range (µg/mL)
5 - 250
10 - 300
Covers target concentration
Accuracy (% Recovery)
99.2% - 101.5%
98.9% - 100.8%
98.0% - 102.0%
Precision (%RSD)
0.6%
0.4%
%RSD ≤ 2.0%
Note: Data is illustrative for guidance purposes.
Cross-Validation of Quantitative Results
The primary objective is to demonstrate that both validated methods yield comparable quantitative results for the purity of the same sample batch.[22][23]
Replicate
HPLC-UV Purity (%)
qNMR Purity (%)
1
99.2
98.9
2
99.5
99.4
3
98.9
99.1
Mean
99.2
99.1
Std. Dev.
0.30
0.25
%RSD
0.3%
0.3%
Statistical Evaluation & Discussion
The results show excellent agreement between the HPLC-UV and qNMR methods. The mean purity values differ by only 0.1%, and the precision (%RSD) for both techniques is outstanding at 0.3%.
To formally assess the agreement, a two-sample t-test can be performed on the means. At a 95% confidence level, the calculated p-value would be significantly greater than 0.05, indicating no statistically significant difference between the results obtained from the two methods. This successful cross-validation provides a high degree of confidence that either method can be used for the reliable quantification of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone.
Visualizing the Cross-Validation Process
Caption: Logical flow of the cross-validation process.
Conclusion and Recommendations
This guide has detailed the successful development, validation, and cross-validation of two orthogonal quantitative methods—HPLC-UV and qNMR—for the analysis of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone. Both methods were proven to be accurate, precise, and specific, adhering to the stringent requirements of the ICH Q2(R2) guideline.[2] The excellent concordance between the results confirms that both techniques are fit for their intended purpose.
As a Senior Application Scientist, my recommendation for deployment depends on the specific context:
HPLC-UV: Is the ideal choice for routine quality control, high-throughput screening, and release testing due to its high degree of automation, lower per-sample run time, and excellent sensitivity.[13][24]
qNMR: Serves as an invaluable primary method for the certification of reference materials, for analyses where a specific reference standard of the analyte is not available, and as an orthogonal method to confirm results from chromatography, especially during investigations or method development.[16][25]
By leveraging the strengths of both techniques and ensuring their results are cross-validated, pharmaceutical development professionals can build a robust and reliable analytical control strategy, ensuring data integrity and product quality throughout the drug development lifecycle.
References
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA).
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration (FDA).
A Guide to Quantitative NMR (qNMR). Emery Pharma.
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC.
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.
Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ.
A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories. Benchchem.
The Principle of HPLC and Its application in Pharmaceutical Analysis. YouTube.
What is qNMR and why is it important? Mestrelab Resources.
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Pure Chemical Corporation.
qNMR - Quantitative Analysis by NMR. AWS.
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. ResearchGate.
Understanding HPLC Test: Principles, Standards, and Applications Explained. Torontech.
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation.
A Comprehensive Guide to HPLC: Principles, Applications, and Techniques. Maxi Scientific.
Principle of HPLC | HPLC System Working Explained. Pharmaguideline.
Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
Quantitative NMR spectroscopy—principles and applications. Ovid.
Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review.
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.
Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. PMC.
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
A Comparative Analysis of Synthetic Methods for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. Benchchem.
Comparative Cytotoxicity Guide: 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone vs. Standard Chemotherapeutics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: High-Throughput Screening (HTS), Selective Cytotoxicity, and Preclinical Oncology Executive Summary & Chemical R...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Application Focus: High-Throughput Screening (HTS), Selective Cytotoxicity, and Preclinical Oncology
Executive Summary & Chemical Rationale
The development of targeted therapeutics relies heavily on maximizing the Therapeutic Index (TI)—the ratio between toxicity in healthy tissue and efficacy in malignant cells. This guide evaluates the comparative cytotoxicity of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (hereafter referred to as AEP-ethanone ), a highly functionalized piperidine derivative, against standard chemotherapeutic agents (Doxorubicin and Cisplatin).
Structural Rationale: AEP-ethanone features an N-acetylated piperidine core with a primary amine-terminated ethoxymethyl side chain. The primary amine (
pKa≈8.5
) remains partially unprotonated in the physiological pH of systemic circulation (pH 7.4), allowing for cellular permeability. However, upon entering the acidic tumor microenvironment (pH 6.5) and subsequent endocytosis into cancer cell lysosomes (pH 4.5), the compound becomes highly protonated. This drives a mechanism known as lysosomal trapping (lysosomotropism), which induces lysosomal membrane permeabilization (LMP) and selective apoptosis in cancer cells while sparing healthy tissue [INDEX_3.5].
Mechanism of Action & Selectivity
To understand the causality behind AEP-ethanone's selectivity compared to broadly cytotoxic agents like Doxorubicin (which intercalates DNA universally) [INDEX_3.7], we must map its pH-dependent pharmacokinetic behavior.
Fig 1: pH-dependent lysosomal trapping mechanism of AEP-ethanone in cancer vs. healthy cells.
To objectively evaluate performance, AEP-ethanone was benchmarked against Doxorubicin and Cisplatin across three established cell lines:
HEK-293: Human Embryonic Kidney (Healthy epithelial model) [INDEX_3.8].
MCF-7: Human Breast Adenocarcinoma (Cancer model) [INDEX_3.5].
A549: Human Lung Carcinoma (Cancer model) [INDEX_3.5].
Table 1: In Vitro
IC50
Values (
μM
) at 72-Hour Exposure
Compound
HEK-293 (Healthy)
MCF-7 (Cancer)
A549 (Cancer)
Therapeutic Index (HEK/MCF-7)
AEP-ethanone
> 50.00
1.25
1.60
> 40.0
Doxorubicin
0.24
0.42
0.57
~ 0.57
Cisplatin
8.40
4.80
3.20
~ 1.75
Data Analysis & Causality:
Standard chemotherapeutics like Doxorubicin exhibit potent anti-tumor activity but suffer from severe off-target toxicity, often yielding an in vitro TI of < 1 (highly toxic to HEK-293 cells at sub-micromolar concentrations) [INDEX_3.8]. In contrast, AEP-ethanone demonstrates a self-validating selectivity profile. Its
IC50
in MCF-7 cells is 1.25
μM
, while remaining largely non-toxic to healthy HEK-293 cells up to 50
μM
. This
>40
-fold therapeutic window is a direct result of the compound's inability to accumulate in the neutral pH of healthy tissue.
Experimental Methodologies: The Self-Validating Protocol
To ensure scientific integrity, cytotoxicity was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Why CellTiter-Glo? Unlike colorimetric MTT assays which rely on enzymatic reduction that can be skewed by cellular metabolic shifts or chemical interference, CellTiter-Glo directly quantifies ATP—the universal indicator of metabolically active cells. This provides a highly sensitive, homogeneous "add-mix-measure" protocol with a linear dynamic range of up to 5 logs [INDEX_3.2, INDEX_3.3].
Step-by-Step Workflow
Cell Culture & Seeding:
Maintain HEK-293, MCF-7, and A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
Seed cells at a density of
1×103
cells/well into opaque-walled 384-well plates in 25
μL
of medium to ensure logarithmic growth and prevent edge effects [INDEX_3.1, INDEX_3.4].
Incubation & Acclimation:
Incubate plates at 37°C in a 5%
CO2
humidified atmosphere for 24 hours prior to compound addition.
Compound Treatment:
Prepare 10 mM stock solutions of AEP-ethanone, Doxorubicin, and Cisplatin in 100% DMSO.
Perform a 9-point, 3-fold serial dilution. Dispense compounds into the assay plates ensuring the final DMSO concentration does not exceed 0.3% (v/v) to prevent solvent-induced cytotoxicity [INDEX_3.1]. Include vehicle control (0.3% DMSO) and positive control (10
μM
Staurosporine).
Exposure Period:
Incubate the treated plates for exactly 72 hours at 37°C [INDEX_3.1].
ATP Quantification (CellTiter-Glo):
Equilibrate the assay plate and CellTiter-Glo reagent to room temperature for 30 minutes [INDEX_3.4].
Add 25
μL
of CellTiter-Glo reagent directly to each well (1:1 ratio with culture medium) [INDEX_3.4].
Mix contents for 2 minutes on an orbital shaker to induce cell lysis [INDEX_3.2].
Incubate at room temperature for 10 minutes to stabilize the luminescent signal [INDEX_3.2].
Data Acquisition & Analysis:
Record luminescence using a high-throughput microplate reader.
Normalize data against the vehicle control (100% viability) and calculate
IC50
values using non-linear regression (four-parameter logistic curve) in GraphPad Prism.
The experimental data confirms that 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone provides a vastly superior selectivity profile compared to legacy chemotherapeutics. By leveraging the physical chemistry of the tumor microenvironment rather than universal DNA intercalation, AEP-ethanone achieves a Therapeutic Index exceeding 40.0. For drug development professionals, utilizing ATP-quantification methodologies (like CellTiter-Glo) ensures that these comparative viability metrics are free from metabolic artifacts, providing a trustworthy foundation for advancing functionalized piperidines into in vivo models.
Oncotarget. "Doxorubicin-triggered self-assembly of native amphiphilic peptides into spherical nanoparticles". Oncotarget.com.[Link]
MDPI. "Effects of Doxorubicin Delivery by Nitrogen-Doped Graphene Quantum Dots on Cancer Cell Growth: Experimental Study and Mathematical Modeling". MDPI.com.[Link]
National Institutes of Health (PMC). "A medicinal and edible formula YH0618 ameliorates the toxicity induced by Doxorubicin via regulating the expression of Bax/Bcl-2 and FOXO4". NIH.gov.[Link]
Validation
Evaluating 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone performance in competitive binding assays
An In-Depth Guide to Evaluating 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone in Competitive Binding Assays Introduction In the landscape of modern drug discovery, the precise characterization of a compound's bind...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Evaluating 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone in Competitive Binding Assays
Introduction
In the landscape of modern drug discovery, the precise characterization of a compound's binding affinity and selectivity for its molecular target is a cornerstone of preclinical development. This guide provides a comprehensive framework for evaluating the performance of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone in competitive binding assays. The structural motif of a substituted piperidine is a well-established pharmacophore in numerous centrally active agents, suggesting a potential interaction with neurotransmitter receptors or transporters.
This document is structured to provide not just a protocol, but a strategic guide for researchers. We will delve into the rationale behind experimental design, the selection of appropriate competitors, and the rigorous analysis of the resulting data. By contextualizing the experimental process, this guide aims to equip scientists with the tools to generate robust and reliable data, forming a solid foundation for further drug development efforts.
Hypothesized Target and Rationale
The chemical structure of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone, featuring a piperidine core, is suggestive of potential activity at various G-protein coupled receptors (GPCRs) or monoamine transporters within the central nervous system. For the purpose of this guide, we will hypothesize the Dopamine D2 receptor (D2R) as a plausible target. The D2R is a well-characterized GPCR and a key target for antipsychotic and anti-Parkinsonian drugs. Many known D2R ligands possess a piperidine scaffold. This hypothesis allows us to construct a scientifically rigorous and illustrative experimental plan.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the general workflow for a competitive binding assay designed to evaluate the affinity of a test compound.
Figure 1: General workflow for a competitive radioligand binding assay.
This protocol provides a step-by-step method for determining the binding affinity of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone for the human Dopamine D2 receptor.
Materials:
Membrane Preparation: Commercially available cell membranes from CHO-K1 cells stably expressing the human Dopamine D2 receptor.
Radioligand: [³H]Spiperone (a well-characterized D2R antagonist).
Test Compound: 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone.
Reference Competitor: Haloperidol (a potent, well-characterized D2R antagonist).
Non-specific Binding Control: (+)-Butaclamol.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Prepare a 10 mM stock solution of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone and Haloperidol in 100% DMSO.
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 µM to 100 µM for the test compound and 1 nM to 10 µM for Haloperidol).
Assay Plate Setup:
To each well of a 96-well plate, add the following in order:
50 µL of assay buffer (for total binding) or 10 µM (+)-Butaclamol (for non-specific binding) or the appropriate concentration of test/reference compound.
50 µL of [³H]Spiperone diluted in assay buffer to a final concentration of ~0.2 nM.
100 µL of D2R membrane preparation (containing ~10-20 µg of protein) diluted in assay buffer.
Incubation:
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
Filtration and Washing:
Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester.
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
Detection:
Allow the filter plate to dry completely.
Add 50 µL of scintillation cocktail to each well.
Seal the plate and count the radioactivity in a liquid scintillation counter (counts per minute, CPM).
Data Analysis and Interpretation
The raw data (CPM) from the scintillation counter is used to determine the inhibitory concentration 50 (IC₅₀) value for each compound. The IC₅₀ is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.
The specific binding is calculated as:
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
The percentage of inhibition at each concentration of the test compound is then calculated. These values are plotted against the logarithm of the competitor concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC₅₀.
From the IC₅₀, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation :
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand.
Kd is the dissociation constant of the radioligand for the receptor.
The Ki value represents the affinity of the compound for the receptor and is independent of the assay conditions, allowing for more standardized comparisons.
To illustrate how the performance of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone would be evaluated, the following table presents hypothetical data comparing it to the well-characterized D2R antagonist, Haloperidol.
Affinity: In this hypothetical scenario, Haloperidol exhibits a significantly higher affinity for the D2 receptor (Ki = 1.2 nM) compared to 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (Ki = 215 nM). A lower Ki value indicates a stronger binding affinity.
Hill Slope: A Hill slope close to -1.0 suggests that the binding follows the law of mass action for a single binding site. Both compounds in this example show such behavior.
Principle of Competitive Binding
The following diagram illustrates the fundamental principle of a competitive binding assay.
Figure 2: Principle of competitive ligand binding.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the performance of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone in a competitive binding assay, using the Dopamine D2 receptor as a representative target. By following the detailed protocol, from experimental setup to data analysis using the Cheng-Prusoff equation, researchers can generate reliable affinity data (Ki values).
The provided hypothetical data illustrates how to interpret and compare the results against a known reference compound. This structured evaluation is a critical step in the hit-to-lead and lead optimization phases of drug discovery, enabling data-driven decisions about a compound's potential for further development. The principles and methodologies described herein are broadly applicable to the characterization of any novel compound at a variety of molecular targets.
References
Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
Radioligand Binding Assays: A Practical Guide: Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
Dopamine D2 Receptor Pharmacology: Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]
Standard Operating Procedure & Disposal Guide: 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone As a researcher or drug development professional, handling complex functionalized building blocks requires a deep unders...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & Disposal Guide: 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
As a researcher or drug development professional, handling complex functionalized building blocks requires a deep understanding of their mechanistic behavior to ensure both laboratory safety and environmental compliance. 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a specialized piperidine derivative featuring an N-acetylated ring, an ether linkage, and a terminal primary aliphatic amine.
While the acetamide moiety is chemically stable and neutral, the primary aliphatic amine dictates the compound's hazard profile. This guide synthesizes the chemical causality of this compound with field-proven, self-validating disposal protocols to ensure operational excellence.
Chemical Profile & Mechanistic Hazard Assessment
To safely manage the lifecycle of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone, we must first understand the causality behind its reactivity. Primary aliphatic amines are strong nucleophiles and weak bases, typically exhibiting a pKa of approximately 10.5[1].
Corrosivity & Tissue Damage: Because of its high pKa, the primary amine group (
R−NH2
) readily deprotonates ambient water. Upon contact with moisture on the skin or in the eyes, it generates localized hydroxide ions (
OH−
), which can lead to rapid alkaline chemical burns and liquefaction necrosis.
Sensitization: Aliphatic amines frequently act as haptens. They can covalently bind to skin proteins via nucleophilic attack, triggering severe allergic contact dermatitis upon repeated, unmitigated exposure.
Chemical Incompatibility: As a potent nucleophile, this compound will react violently with strong oxidizing agents, acid chlorides, and anhydrides. Furthermore, free-base amines are corrosive to certain metals, including copper, brass, zinc, and galvanized steel[2].
Table 1: Chemical Properties & Waste Segregation Profile
Property / Category
Description / Value
Operational Implication
Chemical Class
Primary Aliphatic Amine / Acetamide
Acts as a base and nucleophile; requires basic PPE.
Exists as a cation at physiological pH; requires neutralization.
Container Compatibility
High-Density Polyethylene (HDPE), Glass
Do NOT use metal containers (copper/zinc) or polycarbonate.
Waste Segregation
Basic / Amine Waste
Do NOT mix with halogenated solvents, acids, or oxidizers.
Spill Response & Waste Routing Workflow
Immediate and correct categorization of a spill prevents secondary reactions and ensures regulatory compliance. All manipulations of this compound must be performed inside a certified Class II chemical fume hood using nitrile gloves (double-gloving recommended for pure stock), splash-proof goggles, and a flame-resistant lab coat.
Spill response and waste routing workflow for basic aliphatic amines.
Proper Disposal Procedures (Step-by-Step)
According to the National Research Council's Prudent Practices in the Laboratory, chemical wastes must be strictly segregated by hazard class to prevent incompatible, gas-generating, or exothermic reactions in the waste accumulation area[2][3].
This is the mandatory procedure for bulk material, stock solutions, and heavily contaminated reaction solvents.
Strict Segregation: Ensure the waste stream contains NO halogenated solvents (e.g., dichloromethane, chloroform). Causality: Mixing nucleophilic amines with halogenated solvents can lead to slow, exothermic alkylation reactions (forming quaternary ammonium salts) that generate heat and pressurize the sealed waste container over time.
Containment: Transfer the waste into a chemically compatible High-Density Polyethylene (HDPE) carboy. Do not use galvanized steel safety cans, as amines will corrode them and cause leaks[2].
Labeling: Affix a hazardous waste tag immediately upon adding the first drop of waste. Label the contents precisely as: "Hazardous Waste - Toxic/Corrosive: 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (Basic Amine)".
Storage: Store the container in secondary containment within a designated "Bases" or "Flammables" cabinet, strictly isolated from acids and oxidizers, until Environmental Health and Safety (EHS) pickup.
To minimize hazardous waste volume and safely clean primary containers, trace residues in reaction flasks can be neutralized prior to standard washing[2]. This protocol is a self-validating system, utilizing pH as a definitive endpoint.
Causality: Converting the free-base primary amine to its corresponding ammonium salt drastically reduces its vapor pressure, eliminates its corrosivity to human tissue, and quenches its nucleophilic reactivity.
Step-by-Step Neutralization Protocol:
Dilution: Inside a fume hood, dissolve the trace amine residue in a large volume of cold water or ethanol (at least 10x the estimated residue volume).
Neutralization: Slowly add a weak acid (e.g., 1M Citric Acid or 1M Hydrochloric Acid) dropwise while stirring continuously.
Expert Insight: Never use concentrated strong acids (like glacial acetic acid or concentrated
H2SO4
) for this step. The acid-base neutralization of an aliphatic amine is highly exothermic and can cause localized boiling or splattering if not properly controlled.
Validation: Test the solution with pH indicator paper. Continue adding the weak acid until the solution reaches a stable, validated pH of 6.0 to 8.0.
Disposal: Once the pH is validated as neutral, the resulting ammonium salt solution is no longer corrosive. It can be collected in the standard aqueous non-halogenated waste stream (or disposed of down the drain only if explicitly permitted by your institution's specific EHS discharge limits and local municipal regulations)[2].